molecular formula C10H10O4 B013695 Methyl 2,5-dihydroxycinnamate CAS No. 63177-57-1

Methyl 2,5-dihydroxycinnamate

Cat. No.: B013695
CAS No.: 63177-57-1
M. Wt: 194.18 g/mol
InChI Key: BQCNSTFWSKOWMA-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dihydroxycinnamic acid methyl ester is a cinnamate ester that is the methyl ester of 2,5-dihydroxycinnamic acid. It has a role as a human urinary metabolite, a plant metabolite, a geroprotector and an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It is a cinnamate ester, a member of hydroquinones and a methyl ester.
Methyl 2,5-dihydroxycinnamate has been reported in Azadirachta indica and Murraya paniculata with data available.
This compound is a cell-permeable analog of erbstatin, a compound isolated from Streptomyces that inhibits the autophosphorylation of epidermal growth factor receptor. Erbstatin analogue competitively inhibits epidermal growth factor receptor-associated tyrosine kinase, inhibiting the activation of v-abl tyrosine kinase. In addition, this agent has induced apoptosis in mouse thymocytes and inhibits the G2/M phase of the cell cycle. (NCI)
structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6,11-12H,1H3/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCNSTFWSKOWMA-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63177-57-1
Record name Methyl 2,5-dihydroxycinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063177571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,5-dihydroxycinnamate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16769
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2,5-Dihydroxycinnamic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Biosynthesis of Methyl 2,5-dihydroxycinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Methyl 2,5-dihydroxycinnamate, a cinnamic acid derivative of interest for its potential biological activities. This document details the enzymatic steps, presents quantitative data from related pathways, and provides detailed experimental protocols for the characterization of the key enzymes involved.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to originate from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. The pathway likely proceeds through a series of hydroxylation and methylation steps. While the complete pathway has not been fully elucidated in a single organism, a plausible route can be constructed based on known enzymatic reactions in plant secondary metabolism.

The proposed pathway involves four key enzymatic steps:

  • Deamination of L-Phenylalanine: The pathway initiates with the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This reaction is catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

  • Ortho-hydroxylation of trans-Cinnamic Acid: trans-Cinnamic acid undergoes hydroxylation at the C2 position to form 2-hydroxycinnamic acid (o-coumaric acid). This step is catalyzed by a Cinnamate 2-hydroxylase (C2H) , a type of cytochrome P450 monooxygenase.

  • Hydroxylation of 2-Hydroxycinnamic Acid: The intermediate, 2-hydroxycinnamic acid, is further hydroxylated at the C5 position to yield 2,5-dihydroxycinnamic acid. This reaction is likely catalyzed by a specific hydroxylase , presumably another cytochrome P450 monooxygenase.

  • O-Methylation of 2,5-Dihydroxycinnamic Acid: The final step is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of 2,5-dihydroxycinnamic acid, producing this compound. This reaction is catalyzed by an O-methyltransferase (OMT) .

Methyl_2_5_dihydroxycinnamate_Biosynthesis Phe L-Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) Phe->PAL Cin trans-Cinnamic Acid C2H Cinnamate 2-Hydroxylase (C2H) Cin->C2H oCou 2-Hydroxycinnamic Acid H5H Hydroxylase oCou->H5H DiOH 2,5-Dihydroxycinnamic Acid OMT O-Methyltransferase (OMT) DiOH->OMT MetCin This compound PAL->Cin C2H->oCou H5H->DiOH OMT->MetCin

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on Related Enzymes

Quantitative kinetic data for the specific enzymes in the proposed pathway for this compound are not yet available. However, data from homologous enzymes in the broader phenylpropanoid pathway provide valuable benchmarks for experimental design and analysis. The following tables summarize representative kinetic parameters for Phenylalanine Ammonia-Lyase (PAL), hydroxylases, and O-methyltransferases from various plant sources.

Table 1: Representative Kinetic Parameters for Phenylalanine Ammonia-Lyase (PAL)

Enzyme Source Substrate Km (µM) Vmax (nmol/min/mg) Reference
Arabidopsis thaliana L-Phenylalanine 30 - 100 5 - 20 [General knowledge]
Petroselinum crispum L-Phenylalanine 250 15.8 [General knowledge]

| Oryza sativa | L-Phenylalanine | 47 | 8.9 | [General knowledge] |

Table 2: Representative Kinetic Parameters for Cinnamic Acid Hydroxylases

Enzyme Substrate Km (µM) Vmax (nmol/min/mg) Reference
Cinnamate 4-hydroxylase (Soybean) trans-Cinnamic acid 1.5 - 5.0 0.5 - 2.0 [1]
p-Coumaroyl shikimate 3'-hydroxylase (Arabidopsis) p-Coumaroyl shikimate 10 - 20 1 - 5 [2]

| Cinnamate 2-hydroxylase (Melilotus alba) | trans-Cinnamic acid | 50 - 150 | Not Reported |[3] |

Table 3: Representative Kinetic Parameters for O-Methyltransferases (OMTs)

Enzyme Substrate Km (µM) Vmax (pmol/min/mg) Reference
Caffeic acid O-methyltransferase (Arabidopsis) Caffeic acid 50 - 150 1000 - 3000 [General knowledge]
Isoeugenol O-methyltransferase (Clarkia breweri) Isoeugenol 5 2100 [General knowledge]

| Scoulerine 9-O-methyltransferase (Coptis japonica) | Scoulerine | 2.5 | 560 |[4] |

Experimental Protocols

This section provides detailed methodologies for the heterologous expression, purification, and activity assays of the key enzyme classes involved in the proposed biosynthetic pathway.

Heterologous Expression and Purification of a Recombinant Hydroxylase (Cytochrome P450)

This protocol describes the expression of a plant cytochrome P450 hydroxylase in Saccharomyces cerevisiae (yeast), a common system for expressing membrane-bound eukaryotic enzymes.

Experimental Workflow:

Hydroxylase_Workflow Gene Identify Hydroxylase Gene Clone Clone into Yeast Expression Vector Gene->Clone Transform Transform Yeast Cells Clone->Transform Culture Culture and Induce Expression Transform->Culture Harvest Harvest Cells and Prepare Microsomes Culture->Harvest Assay Enzyme Activity Assay Harvest->Assay Research_Logic Pathway Proposed Biosynthetic Pathway EnzymeID Enzyme Identification (Bioinformatics) Pathway->EnzymeID suggests candidate Validation In Vivo / In Vitro Validation Pathway->Validation is tested by EnzymeChar Enzyme Characterization (Biochemistry) EnzymeID->EnzymeChar provides targets for Quant Quantitative Analysis (Kinetics, Yield) EnzymeChar->Quant enables EnzymeChar->Validation is required for Quant->Pathway refines

References

The Discovery, Isolation, and Biological Significance of Methyl 2,5-dihydroxycinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dihydroxycinnamate, a naturally occurring phenolic compound, has garnered significant attention in the scientific community for its diverse biological activities, most notably as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase activity. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for its extraction from natural sources, comprehensive spectroscopic and physicochemical data, and a visualization of its role in inhibiting the EGFR signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a cinnamate ester and a member of the hydroquinone family.[1] It is recognized as a stable analog of erbstatin, a naturally occurring tyrosine kinase inhibitor.[2] The compound's significance lies in its ability to inhibit the autophosphorylation of the Epidermal Growth Factor Receptor (EGFR), a key player in cellular signaling pathways that are often dysregulated in cancer.[1] Its multifaceted biological profile also includes antioxidant and anti-inflammatory properties.[3] This guide delves into the technical aspects of this promising molecule, from its origins in nature to its mechanism of action at the cellular level.

Discovery and Natural Occurrence

While the precise first report of the discovery of this compound is not definitively documented in readily available literature, its isolation from various natural sources is well-established. It has been identified as a constituent of several plant species, including:

  • Grevillea robusta (Silky Oak): The leaves and flowers of this Australian native tree are a known source of the compound.[4][5]

  • Azadirachta indica (Neem)[1]

  • Murraya paniculata (Orange Jessamine)[1]

The presence of this compound in these plants underscores its role as a plant metabolite.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its study and application.

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₁₀H₁₀O₄[1][3]
Molecular Weight 194.18 g/mol [1][3]
Appearance Yellow solid[3]
Melting Point 180 - 184 °C[3]
CAS Number 63177-57-1[3]
Purity (typical) ≥ 96% (HPLC)[3]
Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and structural elucidation of this compound.

Spectroscopic Technique Data Reference(s)
¹H NMR A detailed ¹H NMR spectrum is available, showing characteristic peaks for the aromatic, vinylic, and methyl protons.[6]
¹³C NMR The ¹³C NMR spectrum provides evidence for the 10 carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the vinylic carbons.[1]
Mass Spectrometry (MS) [M-H]⁻ Precursor m/z: 193.0506[M+H]⁺ Precursor m/z: 195.0652[1]
Infrared (IR) Spectroscopy IR spectra would show characteristic absorptions for the hydroxyl, carbonyl, and aromatic functionalities.[4]

Experimental Protocols

Isolation of this compound from Grevillea robusta Leaves

This protocol is based on established methods for the extraction and isolation of compounds from Grevillea robusta.[4]

4.1.1. Extraction

  • Air-dry the leaves of Grevillea robusta and grind them into a fine powder.

  • Perform cold maceration of the powdered leaves with methanol at room temperature.

  • Concentrate the methanol extract under reduced pressure to obtain a crude extract.

4.1.2. Fractionation

  • Suspend the crude extract in water.

  • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • The ethyl acetate fraction is typically enriched with phenolic compounds like this compound.

4.1.3. Isolation by Column Chromatography

  • Subject the dried ethyl acetate fraction to silica gel column chromatography.

  • Elute the column with a gradient solvent system, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Combine the fractions containing pure this compound and evaporate the solvent.

Note: The yield of this compound from this process can vary depending on the plant material and extraction conditions.

Conceptual Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2,5-Dihydroxybenzaldehyde C Base-catalyzed condensation (e.g., Perkin or similar reaction) A->C B Methyl acetate B->C D This compound C->D

Caption: Conceptual workflow for the synthesis of this compound.

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

This compound functions as a tyrosine kinase inhibitor, specifically targeting the Epidermal Growth Factor Receptor (EGFR).[2] The EGFR signaling pathway plays a critical role in regulating cell proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated.

Upon binding of a ligand, such as Epidermal Growth Factor (EGF), the EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, which in turn activate downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways. These pathways ultimately lead to the transcription of genes involved in cell growth and proliferation.

This compound exerts its inhibitory effect by competing with ATP for the binding site in the EGFR's kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking the initiation of the downstream signaling cascades.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P_EGFR Phosphorylated EGFR EGFR->P_EGFR 2. Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR 1. Ligand Binding Adaptor Adaptor Proteins (e.g., Grb2, Shc) P_EGFR->Adaptor 3. Adaptor Recruitment RAS RAS Adaptor->RAS PI3K PI3K Adaptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription 4. Nuclear Translocation AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound Inhibitor->P_EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by this compound.

Conclusion

This compound stands out as a natural product with significant therapeutic potential, primarily through its targeted inhibition of the EGFR signaling pathway. This guide has provided a comprehensive overview of its discovery in nature, detailed methods for its isolation, and a summary of its key physicochemical and spectroscopic characteristics. The elucidation of its mechanism of action provides a strong rationale for its further investigation in the context of cancer therapy and other diseases characterized by aberrant cell signaling. The information presented herein is intended to facilitate and inspire future research and development efforts centered on this valuable natural compound.

References

Unveiling the Natural Sources of Methyl 2,5-dihydroxycinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and biological significance of Methyl 2,5-dihydroxycinnamate, a phenolic compound of interest to researchers in drug development and the broader scientific community. The document details its known botanical origins, presents available quantitative data, and outlines experimental protocols for its extraction and purification. Furthermore, it delves into its role as an Epidermal Growth Factor Receptor (EGFR) kinase inhibitor and explores its biosynthetic origins within the phenylpropanoid pathway.

Natural Occurrences of this compound

This compound has been identified in a variety of plant species, indicating its distribution across different botanical families. The primary documented natural sources include:

  • Grevillea robusta (Silky Oak): This Australian native is a prominent source of the compound, where it is found in the leaves.[1]

  • Azadirachta indica (Neem): A well-known medicinal plant, Neem leaves also contain this compound.

  • Murraya paniculata (Orange Jessamine): Phytochemical investigations of this ornamental plant have confirmed the presence of this compound in its leaves.[2]

  • Paeonia emodi (Himalayan Peony): This species, used in traditional medicine, is another natural source of the compound.

While the presence of this compound in these plants is established, quantitative data regarding its concentration remains limited in the currently available literature. Further studies are required to determine the precise yields of this compound from these natural sources.

Experimental Protocols for Extraction and Isolation

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. Based on methodologies reported for similar phenolic compounds from these plants, a general workflow can be outlined.

A study on the flowers of Grevillea robusta provides a relevant procedural framework.[3] Although this particular study focused on other phenolic compounds, the methodology is applicable for the targeted isolation of this compound.

1. Extraction:

  • Powdered plant material (e.g., dried leaves of Grevillea robusta) is extracted with methanol at room temperature.

  • The resulting extract is concentrated under vacuum to yield a crude residue.

2. Fractionation:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity:

    • n-hexane

    • Chloroform

    • Ethyl acetate

    • n-butanol

  • This compound, being a moderately polar compound, is expected to be concentrated in the ethyl acetate fraction.

3. Chromatographic Purification:

  • The ethyl acetate fraction is subjected to silica gel column chromatography.

  • Elution is performed with a gradient of chloroform and methanol, starting with a low polarity mixture (e.g., 9.5:0.5 chloroform:methanol) and gradually increasing the polarity.[3]

  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Further purification can be achieved using techniques like preparative high-performance liquid chromatography (HPLC).

Below is a conceptual workflow for the extraction and isolation of this compound.

Extraction_Workflow Plant_Material Powdered Plant Material (e.g., Grevillea robusta leaves) Methanol_Extraction Methanol Extraction (at room temperature) Plant_Material->Methanol_Extraction Concentration Concentration (in vacuo) Methanol_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Solvent_Partitioning Solvent Partitioning (n-hexane, chloroform, ethyl acetate, n-butanol) Crude_Extract->Solvent_Partitioning Ethyl_Acetate_Fraction Ethyl Acetate Fraction Solvent_Partitioning->Ethyl_Acetate_Fraction Silica_Gel_Chromatography Silica Gel Column Chromatography Ethyl_Acetate_Fraction->Silica_Gel_Chromatography Pure_Compound Pure Methyl 2,5-dihydroxycinnamate Silica_Gel_Chromatography->Pure_Compound

Figure 1: Conceptual workflow for the extraction and isolation of this compound.

Biological Activity: EGFR Signaling Pathway Inhibition

This compound is recognized as an inhibitor of Epidermal Growth Factor Receptor (EGFR)-associated tyrosine kinases. EGFR is a key transmembrane receptor that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a critical target for drug development.

The inhibition of EGFR by this compound blocks the autophosphorylation of the receptor's tyrosine kinase domain, thereby preventing the recruitment and activation of downstream signaling proteins. This ultimately disrupts pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cancer cell growth and survival.

The following diagram illustrates the general EGFR signaling pathway and the point of inhibition by this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds MDH This compound MDH->EGFR Inhibits (autophosphorylation) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Figure 2: Inhibition of the EGFR signaling pathway by this compound.

Biosynthesis via the Phenylpropanoid Pathway

This compound is a secondary metabolite synthesized in plants through the phenylpropanoid pathway. This pathway is central to the biosynthesis of a wide array of phenolic compounds. The precursor for this pathway is the amino acid phenylalanine.

The general steps leading to the cinnamic acid backbone are as follows:

  • Deamination: Phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).

  • Hydroxylation: Cinnamic acid is then hydroxylated to form p-coumaric acid by cinnamate-4-hydroxylase (C4H).

The specific enzymatic steps leading to the 2,5-dihydroxylation pattern of the aromatic ring of the cinnamic acid derivative are not yet fully elucidated. It is hypothesized that a specific hydroxylase is responsible for this modification. Following dihydroxylation, an O-methyltransferase would catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxylic acid group, forming the methyl ester.

The following diagram outlines the initial steps of the phenylpropanoid pathway and the proposed subsequent steps leading to this compound.

Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Dihydroxycinnamic_Acid 2,5-Dihydroxycinnamic Acid Cinnamic_Acid->Dihydroxycinnamic_Acid Hydroxylases (putative) MDH This compound Dihydroxycinnamic_Acid->MDH O-Methyltransferase

Figure 3: Proposed biosynthetic pathway of this compound.

Conclusion

This compound is a naturally occurring phenolic compound with significant potential in drug discovery, particularly as an EGFR kinase inhibitor. While its presence in several plant species is confirmed, further research is needed to quantify its abundance and to fully elucidate the specific enzymatic steps in its biosynthesis. The experimental protocols outlined in this guide provide a foundation for the isolation and further investigation of this promising molecule. The diagrams presented offer a visual representation of the key biological pathways associated with this compound, serving as a valuable resource for researchers in the field.

References

Spectroscopic Characterization of Methyl 2,5-dihydroxycinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dihydroxycinnamate, a derivative of cinnamic acid, is a compound of significant interest in biomedical research, particularly for its role as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Its potential therapeutic applications necessitate a thorough understanding of its structural and physicochemical properties. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and an analysis of the expected spectral data are presented to aid in the identification and characterization of this compound. Furthermore, a visualization of the EGFR signaling pathway is included to provide context for its mechanism of action.

Introduction

This compound (C₁₀H₁₀O₄, Molar Mass: 194.18 g/mol ) is a phenolic compound that has demonstrated potential as an anticancer agent due to its ability to inhibit EGFR-associated tyrosine kinase. The accurate and unambiguous characterization of this molecule is paramount for its synthesis, quality control, and further development in pharmaceutical applications. Spectroscopic methods provide a powerful toolkit for elucidating the molecular structure and purity of chemical compounds. This guide focuses on the practical application of key spectroscopic techniques for the characterization of this compound.

Spectroscopic Data

The following tables summarize the expected quantitative data for the spectroscopic characterization of this compound. These values are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6 - 7.8d1HH-α (vinylic)
~ 6.9 - 7.1m1HAr-H
~ 6.8 - 6.9m1HAr-H
~ 6.7 - 6.8m1HAr-H
~ 6.3 - 6.5d1HH-β (vinylic)
~ 3.7 - 3.8s3H-OCH₃
~ 5.0 - 6.0br s1HAr-OH
~ 8.0 - 9.0br s1HAr-OH

Note: Chemical shifts are referenced to a standard internal solvent signal. The broad singlets for the hydroxyl protons are subject to concentration and solvent effects and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~ 168 - 172C=O (ester)
~ 145 - 150Ar-C-O
~ 140 - 145Ar-C-O
~ 140 - 145C-α (vinylic)
~ 125 - 130Ar-C
~ 120 - 125Ar-C-C=C
~ 115 - 120C-β (vinylic)
~ 115 - 120Ar-C
~ 110 - 115Ar-C
~ 50 - 55-OCH₃
Table 3: Expected FT-IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3500 - 3200Strong, BroadO-HStretching
3100 - 3000MediumC-H (aromatic, vinylic)Stretching
2990 - 2850MediumC-H (aliphatic)Stretching
1720 - 1680StrongC=O (ester)Stretching
1640 - 1600MediumC=C (vinylic)Stretching
1600 - 1450Medium to StrongC=C (aromatic)Stretching
1300 - 1000Medium to StrongC-OStretching
900 - 675MediumC-H (aromatic)Out-of-plane Bending
Table 4: Mass Spectrometry Data
Ionization ModeAdductCalculated m/zObserved m/z
ESI+[M+H]⁺195.0652195.0652[1]
ESI-[M-H]⁻193.0506193.0506[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the specific sample and solvent.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak.

  • Integrate the signals and determine the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in Hz.

¹³C NMR Acquisition:

  • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Typical parameters:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Process the data similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty, clean ATR crystal.

  • Record the sample spectrum.

  • Typical parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • The solvent should be compatible with the ESI source.

Data Acquisition (ESI):

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Typical ESI source parameters (will need to be optimized for the specific instrument):

    • Capillary voltage: 3-5 kV

    • Nebulizing gas pressure: 20-40 psi

    • Drying gas flow rate: 5-10 L/min

    • Drying gas temperature: 200-350 °C

  • Acquire high-resolution mass spectra to determine the accurate mass and elemental composition.

Signaling Pathway Visualization

This compound is known to be an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. The following diagrams illustrate the general experimental workflow for spectroscopic characterization and the EGFR signaling pathway that this compound targets.

G cluster_workflow Experimental Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (Tables 1-4) NMR->Data FTIR->Data MS->Data Structure Structural Elucidation & Purity Assessment Data->Structure

Caption: General workflow for the spectroscopic characterization of this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response EGFR EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Ligand Binding Ligand EGF Ligand Ligand->EGFR Grb2 Grb2/SOS Dimer->Grb2 Recruitment PI3K PI3K Dimer->PI3K Activation Ras Ras Grb2->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT Akt PIP3->AKT Activation mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Differentiation Differentiation Transcription->Differentiation Inhibitor This compound Inhibitor->Dimer Inhibition

Caption: The EGFR signaling pathway and the inhibitory action of this compound.

Conclusion

The spectroscopic techniques of NMR, FT-IR, and Mass Spectrometry are indispensable tools for the comprehensive characterization of this compound. This guide provides the foundational knowledge, including expected spectral data and detailed experimental protocols, to enable researchers to confidently identify and assess the purity of this important molecule. A clear understanding of its spectroscopic properties is a critical step in advancing its potential as a therapeutic agent targeting the EGFR signaling pathway.

References

An In-depth Technical Guide to the Spectroscopic and Mass Spectrometric Analysis of Methyl 2,5-dihydroxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for methyl 2,5-dihydroxycinnamate. It includes detailed experimental protocols and a visualization of a key signaling pathway associated with this compound, offering valuable insights for researchers in drug discovery and natural product analysis.

Spectroscopic and Mass Spectrometric Data

The following tables summarize the key NMR and mass spectrometry data for this compound (Molecular Formula: C₁₀H₁₀O₄, Molecular Weight: 194.18 g/mol )[1].

Table 1: ¹H NMR Data (Predicted)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~7.85d15.91HH-7
~7.05d2.91HH-6
~6.90d8.71HH-3
~6.75dd8.7, 2.91HH-4
~6.30d15.91HH-8
3.75s-3H-OCH₃
~5.50br s-1H2-OH
~5.40br s-1H5-OH

Note: Predicted values are based on typical chemical shifts for similar substituted cinnamate esters. Actual values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Data (Predicted)
Chemical Shift (δ) ppmAssignment
~168.0C-9 (C=O)
~150.0C-2
~148.5C-5
~145.0C-7
~125.0C-1
~118.0C-6
~116.5C-4
~115.0C-3
~114.0C-8
~51.5-OCH₃

Note: Predicted values are based on typical chemical shifts for similar substituted cinnamate esters. Actual values may vary depending on the solvent and experimental conditions.

Table 3: Mass Spectrometry Data
m/zIon Type
195.0652[M+H]⁺
193.0506[M-H]⁻
163[M+H - CH₃OH]⁺
134[M+H - COOCH₃ - H]⁺

Note: Fragmentation data is derived from MS-MS experiments[1].

Experimental Protocols

The following are representative protocols for the NMR and mass spectrometry analysis of this compound.

NMR Spectroscopy

Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64.

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled experiment.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096.

Data Processing: The collected Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile (HPLC grade).

Instrumentation: Mass spectra are acquired using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

ESI-MS Parameters:

  • Ionization Mode: Positive and negative.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V.

  • Source Temperature: 100-150 °C.

  • Desolvation Temperature: 250-350 °C.

  • Mass Range: m/z 50-500.

Tandem MS (MS-MS) Parameters: For fragmentation analysis, the parent ions of interest (e.g., m/z 195.0652 and 193.0506) are isolated and subjected to collision-induced dissociation (CID) with a collision gas (e.g., argon or nitrogen) at varying collision energies to generate fragment ions.

Visualizations

Experimental Workflow for Analysis

The following diagram illustrates a typical workflow for the spectroscopic and mass spectrometric analysis of a natural product like this compound.

Experimental Workflow A Sample Preparation (Extraction & Purification) B NMR Spectroscopy (¹H, ¹³C, 2D) A->B NMR Sample Prep C Mass Spectrometry (HR-MS, MS-MS) A->C MS Sample Prep D Data Processing & Analysis B->D NMR Data C->D MS Data E Structural Elucidation D->E Processed Spectra

Caption: A typical experimental workflow for the analysis of this compound.

EGFR Signaling Pathway

This compound is known to be an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. The diagram below depicts a simplified overview of the EGFR signaling pathway.

EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds P_EGFR Phosphorylated EGFR EGFR->P_EGFR Autophosphorylation Grb2 Grb2 P_EGFR->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor This compound Inhibitor->P_EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

References

The Role of Methyl 2,5-dihydroxycinnamate in Azadirachta indica: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document provides a comprehensive technical overview of Methyl 2,5-dihydroxycinnamate, a phenolic compound found in Azadirachta indica (Neem). It is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this natural product. This guide summarizes its known biological activities, outlines relevant experimental protocols, and explores its putative mechanisms of action.

Introduction

Azadirachta indica, commonly known as Neem, is a cornerstone of traditional medicine, with a rich history of use in treating a wide array of ailments.[1][2] Its therapeutic properties are attributed to a complex mixture of bioactive phytochemicals, including terpenoids, flavonoids, and phenolic compounds. Among these, this compound has emerged as a compound of interest due to its potential antioxidant, anti-inflammatory, and anticancer activities. This technical guide delves into the current understanding of this compound's role within the broader context of Azadirachta indica's medicinal applications.

This compound is a cinnamate ester and a member of the hydroquinone family.[3] It is recognized as a plant metabolite and has been identified as a constituent of Azadirachta indica.[3] Notably, it is also known as an analog of erbstatin, a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase activity, suggesting a potential mechanism for its observed biological effects.

Biological Activities and Quantitative Data

While extensive research has been conducted on the bioactivity of crude extracts of Azadirachta indica, specific quantitative data for this compound isolated directly from this plant is limited in the currently available literature. The data presented below is derived from studies on commercially available this compound and general studies on Azadirachta indica extracts.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. This activity is likely linked to its role as an EGFR inhibitor. The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting EGFR autophosphorylation, this compound can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.[3]

Cell LineAssay TypeEndpointValueReference
A549 (Human Lung Carcinoma)MTT AssayIC504.14 µM
HaCaT (Human Keratinocyte)MTT AssayIC509.69 µM

Note: The IC50 values presented are for commercially sourced this compound and not from a compound isolated from Azadirachta indica.

Antioxidant Activity
Anti-inflammatory Activity

The anti-inflammatory potential of this compound is an area of growing interest. Chronic inflammation is linked to various diseases, and the inhibition of pro-inflammatory signaling pathways is a key therapeutic strategy. While direct quantitative data for this compound from neem is lacking, general extracts of Azadirachta indica have been shown to possess anti-inflammatory properties, suggesting a potential contribution from this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Purification of Phenolic Compounds from Azadirachta indica Leaves (General Protocol)

A specific protocol for the isolation of this compound from Azadirachta indica is not well-documented in the available literature. The following is a general procedure for the extraction and fractionation of phenolic compounds from neem leaves, which could be adapted for the targeted isolation of this compound.

Workflow for Isolation of Phenolic Compounds

G start Dried Azadirachta indica Leaf Powder extraction Soxhlet Extraction (80% Methanol) start->extraction concentration Rotary Evaporation extraction->concentration fractionation Column Chromatography (Silica Gel) concentration->fractionation elution Gradient Elution (e.g., Hexane-Ethyl Acetate) fractionation->elution tlc TLC Analysis of Fractions elution->tlc purification Preparative HPLC tlc->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization end Pure this compound characterization->end

Caption: General workflow for the isolation and purification of phenolic compounds from Azadirachta indica leaves.

Detailed Steps:

  • Plant Material Preparation:

    • Collect fresh, healthy leaves of Azadirachta indica.

    • Wash the leaves thoroughly with distilled water to remove any dirt and debris.

    • Shade-dry the leaves at room temperature until they are brittle.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Perform Soxhlet extraction of the leaf powder using 80% methanol as the solvent. The extraction is typically carried out for 6-8 hours.

    • Alternatively, maceration with methanol at room temperature for 24-48 hours with constant agitation can be used.

  • Concentration:

    • Concentrate the resulting methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude extract.

  • Fractionation:

    • Subject the crude extract to column chromatography over silica gel (60-120 mesh).

    • Elute the column with a gradient of solvents with increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

  • Monitoring and Pooling:

    • Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system.

    • Visualize the spots on the TLC plates under UV light or by using a suitable staining reagent (e.g., ferric chloride for phenolic compounds).

    • Pool the fractions showing similar TLC profiles.

  • Purification:

    • Subject the pooled fractions containing the compound of interest to further purification using preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation:

    • Characterize the purified compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS) to confirm its identity as this compound.

In Vitro Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Dissolve the isolated this compound in methanol to prepare a stock solution, from which serial dilutions are made.

  • Reaction: In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

Principle: This assay is based on the principle that sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions that can be estimated using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.

Protocol:

  • Reaction mixture: Prepare a reaction mixture containing 2 ml of 10 mM sodium nitroprusside, 0.5 ml of phosphate-buffered saline (pH 7.4), and 0.5 ml of the sample at various concentrations.

  • Incubation: Incubate the mixture at 25°C for 150 minutes.

  • Griess Reagent Addition: After incubation, add 0.5 ml of the reaction mixture to 1 ml of sulfanilic acid reagent (0.33% in 20% glacial acetic acid) and allow it to stand for 5 minutes for diazotization to occur.

  • Color Development: Add 1 ml of 0.1% naphthylethylenediamine dihydrochloride and incubate at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: The percentage of nitric oxide scavenging is calculated using a similar formula as for the DPPH assay.

In Vitro Anti-inflammatory Activity Assay (Inhibition of Nitric Oxide Production in Macrophages)

Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory activity of a compound can be assessed by its ability to inhibit this LPS-induced NO production.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent as described in the nitric oxide scavenging assay.

  • Cell Viability: Perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity.

EGFR Kinase Activity Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.

Protocol:

  • Reaction Setup: In a microplate, combine a recombinant human EGFR kinase enzyme, a specific peptide substrate, and ATP in a suitable kinase buffer.

  • Inhibitor Addition: Add this compound at various concentrations to the reaction wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: The amount of phosphorylated substrate can be quantified using various methods, such as:

    • Antibody-based detection: Using a phosphorylation-specific antibody in an ELISA-like format.

    • Luminescence-based detection: Using a system that measures the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Determine the percentage of inhibition at each concentration and calculate the IC50 value.

Signaling Pathways

The primary proposed mechanism of action for this compound is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration.

Proposed EGFR Signaling Pathway and Inhibition by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates MDHC Methyl 2,5- dihydroxycinnamate MDHC->EGFR Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB mTOR->Proliferation NFkB->Proliferation

Caption: Proposed mechanism of action of this compound via inhibition of the EGFR signaling pathway.

By inhibiting the autophosphorylation of EGFR, this compound is expected to block the activation of two major downstream signaling pathways:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a key regulator of cell proliferation and differentiation. Inhibition of this pathway can lead to cell cycle arrest.

  • PI3K-AKT-mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation. Its inhibition can promote apoptosis.

Furthermore, there is potential crosstalk between the EGFR pathway and other signaling cascades, such as the NF-κB pathway, which is a master regulator of inflammation and is also implicated in cancer. The inhibitory effect on EGFR may indirectly lead to the downregulation of NF-κB activity.

Conclusion and Future Directions

This compound, a constituent of the medicinally important plant Azadirachta indica, presents a promising scaffold for the development of novel therapeutic agents. Its established role as an EGFR kinase inhibitor provides a strong rationale for its potential anticancer activity. However, to fully realize its therapeutic potential, further research is imperative.

Future studies should focus on:

  • Developing optimized and specific protocols for the isolation of this compound from Azadirachta indica in high yield and purity.

  • Conducting comprehensive in vitro and in vivo studies to obtain quantitative data on its antioxidant, anti-inflammatory, and anticancer activities, specifically using the compound isolated from neem.

  • Elucidating the detailed molecular mechanisms of action, including the specific downstream targets of EGFR inhibition and its effects on other relevant signaling pathways in various disease models.

  • Investigating the synergistic effects of this compound with other bioactive compounds from Azadirachta indica or with conventional drugs.

A deeper understanding of the pharmacology of this compound will be instrumental in harnessing the full therapeutic potential of Azadirachta indica and developing novel, nature-derived medicines.

References

Technical Guide: Identification of Methyl 2,5-dihydroxycinnamate in Murraya paniculata**

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the methodology for the identification of Methyl 2,5-dihydroxycinnamate, a naturally occurring phenolic compound, in the plant species Murraya paniculata (commonly known as orange jasmine). This document outlines the necessary experimental protocols for extraction, fractionation, and chromatographic separation. It also compiles the essential analytical and spectroscopic data required for the unequivocal identification of the compound. The information is intended to provide a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Murraya paniculata (L.) Jack, a member of the Rutaceae family, is a plant rich in diverse phytochemicals, including coumarins, flavonoids, and phenolic compounds. Among these, this compound has been identified as a constituent of the leaves and aerial parts of this plant.[1] Cinnamic acid derivatives are a well-known class of compounds with a range of biological activities, making their identification and characterization in plant extracts a significant area of research. This guide provides a structured approach to the isolation and identification of this compound from M. paniculata.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄PubChem
Molecular Weight 194.18 g/mol PubChem
IUPAC Name methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoatePubChem
CAS Number 63177-57-1PubChem
Appearance Not specified in search results-
Solubility Soluble in ethanolTargetMol

Experimental Protocols

The following protocols are based on established methods for the isolation of cinnamic acid derivatives from plant materials and specific information regarding the extraction of this compound from M. paniculata.

Plant Material Collection and Preparation

Fresh leaves of Murraya paniculata should be collected and authenticated by a plant taxonomist. The leaves are then washed with distilled water to remove any debris, shade-dried at room temperature for 7-10 days, and then pulverized into a coarse powder using a mechanical grinder.

Extraction

A general workflow for the extraction and isolation process is depicted in the diagram below.

Extraction_Workflow plant_material Dried M. paniculata Leaf Powder extraction Maceration with Methanol plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract fractionation Solvent-Solvent Partitioning crude_extract->fractionation fractions Hexane, Ethyl Acetate, Aqueous Fractions fractionation->fractions chromatography Column Chromatography (Silica Gel) fractions->chromatography Ethyl Acetate Fraction sub_fractions Collected Sub-fractions chromatography->sub_fractions purification Preparative HPLC/TLC sub_fractions->purification pure_compound Pure Methyl 2,5- dihydroxycinnamate purification->pure_compound Identification_Logic start Isolated Compound from M. paniculata ms Mass Spectrometry (Molecular Weight and Formula) start->ms nmr NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) start->nmr ir IR Spectroscopy (Functional Groups) start->ir comparison Comparison with Literature Data ms->comparison nmr->comparison ir->comparison identification Confirmed Structure: This compound comparison->identification

References

Methyl 2,5-dihydroxycinnamate as a Human Urinary Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dihydroxycinnamate, a derivative of cinnamic acid found in various plant species, has been identified as a human urinary metabolite[1]. This technical guide provides a comprehensive overview of the current understanding of this compound's metabolic fate in humans, its analytical determination in urine, and its potential biological significance. While quantitative data on the urinary excretion of this specific metabolite is limited in publicly available literature, this guide synthesizes information on related compounds to propose a putative metabolic pathway and details robust analytical methodologies for its quantification. This document is intended to serve as a valuable resource for researchers in the fields of metabolomics, drug development, and nutritional science.

Introduction

This compound is a phenolic compound that has garnered interest due to its biological activities, including its role as an inhibitor of EGFR kinase activity[2]. Its presence as a human urinary metabolite suggests systemic absorption and metabolism following dietary intake or other exposures[1]. Understanding the metabolic pathway and excretion of this compound is crucial for evaluating its bioavailability, pharmacokinetics, and potential physiological effects. This guide will delve into the known aspects of its metabolism and provide detailed protocols for its analysis in human urine.

Putative Metabolic Pathway

While the complete metabolic pathway of this compound in humans has not been fully elucidated, a putative pathway can be constructed based on the well-established metabolism of other hydroxycinnamic acids, such as caffeic acid and ferulic acid[3]. The metabolism of these compounds typically involves several key enzymatic reactions in the intestine and liver.

The proposed metabolic journey of this compound likely involves the following key steps:

  • Phase I Metabolism (Hydrolysis): The methyl ester group of this compound may be hydrolyzed by esterases in the intestine or liver to yield 2,5-dihydroxycinnamic acid.

  • Phase II Metabolism (Conjugation): The hydroxyl groups on the aromatic ring are susceptible to conjugation reactions. The primary conjugation pathways for phenolic compounds are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. This results in the formation of more water-soluble glucuronide and sulfate conjugates, which are more readily excreted in urine.

  • Methylation: One of the hydroxyl groups could potentially undergo methylation, catalyzed by catechol-O-methyltransferase (COMT), a common enzyme in the metabolism of catechols.

The resulting metabolites, including the parent compound, its hydrolyzed form, and their conjugated derivatives, are then excreted via the kidneys into the urine.

Metabolic_Pathway cluster_absorption Intestinal & Hepatic Metabolism Methyl_2_5_dihydroxycinnamate This compound 2_5_dihydroxycinnamic_acid 2,5-dihydroxycinnamic Acid Methyl_2_5_dihydroxycinnamate->2_5_dihydroxycinnamic_acid Esterase Hydrolysis Conjugates Glucuronide & Sulfate Conjugates Methyl_2_5_dihydroxycinnamate->Conjugates UGTs, SULTs Urinary_Excretion Urinary Excretion Methyl_2_5_dihydroxycinnamate->Urinary_Excretion Unchanged 2_5_dihydroxycinnamic_acid->Conjugates UGTs, SULTs Methylated_Metabolites Methylated Metabolites 2_5_dihydroxycinnamic_acid->Methylated_Metabolites COMT Conjugates->Urinary_Excretion Methylated_Metabolites->Urinary_Excretion

A putative metabolic pathway for this compound in humans.

Quantitative Data

A thorough review of the scientific literature did not yield specific quantitative data for the concentration of this compound in human urine. The analysis of hydroxycinnamate metabolites often focuses on more common dietary components like caffeic and ferulic acids and their derivatives. The lack of specific data highlights a research gap and the need for targeted metabolomic studies to quantify the excretion of this particular compound.

Metabolite Matrix Concentration Range Study Population Reference
This compoundHuman UrineNot Reported--
Related Hydroxycinnamates
3,4-Dihydroxyhydrocinnamic acidHuman UrineNot Quantified (Expected)Individuals consuming polyphenols[4]

Experimental Protocols

The following sections detail recommended experimental protocols for the detection and quantification of this compound in human urine, adapted from established methods for similar analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and specific technique for the quantification of small molecules in complex biological matrices.

4.1.1. Sample Preparation

  • Urine Collection: Collect mid-stream urine samples in sterile containers. For quantitative analysis, 24-hour urine collection is recommended. Samples should be stored at -80°C until analysis.

  • Enzymatic Hydrolysis (for total concentration): To measure the total amount of this compound (free and conjugated), enzymatic hydrolysis is necessary to cleave the glucuronide and sulfate conjugates.

    • Thaw urine samples on ice.

    • To 1 mL of urine, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).

    • Add 500 µL of 0.2 M sodium acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/sulfatase from Helix pomatia.

    • Incubate at 37°C for 2-4 hours.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the hydrolyzed (or non-hydrolyzed for free analyte measurement) urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

4.1.2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for phenolic compounds.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (Optional) Urine_Sample->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Workflow for LC-MS/MS analysis of this compound in urine.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is another powerful technique for metabolite analysis, but it requires derivatization to make the polar analytes volatile.

4.2.1. Sample Preparation and Derivatization

  • Extraction: Perform enzymatic hydrolysis (optional) and SPE as described in the LC-MS/MS protocol (Section 4.1.1).

  • Derivatization:

    • Evaporate the SPE eluate to complete dryness.

    • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Add 50 µL of pyridine (as a catalyst).

    • Incubate at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives.

4.2.2. GC-MS Conditions

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless.

  • Oven Temperature Program: A temperature gradient to separate the derivatized analytes (e.g., start at 100°C, ramp to 280°C).

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for identification or selected ion monitoring (SIM) for quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Extraction Hydrolysis & SPE Urine_Sample->Extraction Derivatization Derivatization (TMS) Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Workflow for GC-MS analysis of this compound in urine.

Conclusion

This compound is a confirmed human urinary metabolite, likely originating from dietary sources. While its exact concentration in urine remains to be quantified, this guide provides a framework for its analysis and a putative metabolic pathway based on current knowledge of related compounds. The detailed LC-MS/MS and GC-MS protocols offer robust starting points for researchers aiming to investigate this metabolite further. Future studies are warranted to establish its quantitative excretion, fully elucidate its metabolic fate, and understand its potential biological significance in human health. This information will be invaluable for the fields of pharmacology, toxicology, and nutritional science.

References

A Technical Whitepaper on the Erbstatin Analog, Methyl 2,5-dihydroxycinnamate, from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Streptomyces, a genus of Gram-positive bacteria, is a cornerstone of natural product discovery, renowned for its prolific production of secondary metabolites with diverse biological activities. Among these is Erbstatin, a potent inhibitor of protein tyrosine kinases. This technical guide focuses on Methyl 2,5-dihydroxycinnamate (MDC), a stable and cell-permeable analog of Erbstatin.[1] MDC is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase activity, a critical target in oncology research.[2][3] This document provides an in-depth overview of MDC, including its physicochemical properties, biological activity, and mechanism of action. It further details generalized experimental protocols for the isolation of natural products from Streptomyces, cytotoxicity assessment, and provides diagrams of key cellular pathways and experimental workflows to support further research and development.

Introduction

The genus Streptomyces is a vital resource in pharmaceutical sciences, responsible for producing over two-thirds of clinically relevant antibiotics and a vast number of other therapeutic agents, including anticancer and immunosuppressive compounds.[4] These bacteria possess complex biosynthetic capabilities, enabling the creation of a wide array of specialized metabolites.[5][6]

Erbstatin, a compound originally isolated from Streptomyces, was identified as a notable inhibitor of receptor protein-tyrosine kinases.[1] this compound (MDC) is a stable analog of Erbstatin that has been widely adopted in research settings. Its primary and most studied mechanism of action is the competitive inhibition of the epidermal growth factor receptor (EGFR)-associated tyrosine kinase, which prevents receptor autophosphorylation and downstream signaling cascades that regulate cell proliferation and survival.[1][3] Beyond its role as an EGFR inhibitor, MDC also exhibits antioxidant and anti-inflammatory properties, suggesting broader therapeutic potential.[7]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential information for experimental design and formulation.

PropertyValueReference(s)
IUPAC Name methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate[1]
Synonyms Erbstatin analog, 2,5-Dihydroxycinnamic acid methyl ester[7]
CAS Number 63177-57-1[7][8]
Molecular Formula C₁₀H₁₀O₄[1][7]
Molecular Weight 194.19 g/mol [7]
Appearance White to Yellow powder/crystal[7]
Melting Point 180 - 184 °C[7]
Purity ≥96% (HPLC)[7]
Solubility Soluble in Ethanol (10 mg/mL) and DMSO[3]

Biological Activity and Mechanism of Action

Inhibition of EGFR Signaling

This compound functions as a potent inhibitor of EGFR-associated tyrosine kinase.[2][3][9] Upon binding of a ligand such as Epidermal Growth Factor (EGF), the EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins, initiating downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway, which ultimately promotes cell proliferation, survival, and differentiation.

MDC competitively inhibits the kinase domain of EGFR, preventing this initial autophosphorylation event.[1] This blockade halts the entire downstream signaling cascade, making it a valuable tool for studying cancer biology and a potential scaffold for anticancer drug development.

EGFR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR P_EGFR EGFR Autophosphorylation (pY) EGFR->P_EGFR MDC This compound MDC->P_EGFR Ras Ras P_EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Response Cell Proliferation & Survival TF->Response

Caption: EGFR signaling pathway and the inhibitory action of MDC.
In Vitro Cytotoxicity

The inhibitory effect of MDC on EGFR signaling translates to cytotoxic activity against various human cancer cell lines. Quantitative data from these studies are crucial for evaluating its therapeutic potential.

Cell LineCell TypeIC₅₀ Value (μM)Assay DurationAssay TypeReference
A549 Human Lung Carcinoma4.1472 hrsMTT Assay[2]
HaCaT Human Keratinocyte9.6972 hrsMTT Assay[2]

General Isolation Workflow

While MDC is often used as a synthetic analog, its parent compound, Erbstatin, is a natural product of Streptomyces. The following workflow describes a generalized procedure for the isolation and purification of secondary metabolites from Streptomyces cultures, which would be applicable for the discovery of novel analogs or the isolation of MDC itself if produced naturally.

Isolation_Workflow start Streptomyces Inoculation & Fermentation centrifuge Centrifugation start->centrifuge supernatant Supernatant (Filtrate) centrifuge->supernatant pellet Cell Pellet (Discard) centrifuge->pellet extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) supernatant->extraction crude_extract Crude Organic Extract extraction->crude_extract chromatography Chromatographic Purification crude_extract->chromatography fractions Collect & Analyze Fractions (TLC / Bioassay) chromatography->fractions hplc Final Purification (HPLC) fractions->hplc final_product Purified Compound (e.g., MDC) hplc->final_product

Caption: General workflow for isolating secondary metabolites.

Experimental Protocols

Protocol: Isolation of Secondary Metabolites from Streptomyces

This protocol provides a general methodology for the fermentation of Streptomyces and subsequent extraction of secondary metabolites.[10][11]

  • Inoculation and Fermentation:

    • Prepare a suitable liquid medium (e.g., Tryptone Soya Broth or M3 medium).

    • Inoculate the medium with a spore suspension or mycelial fragments of the desired Streptomyces strain.

    • Incubate the culture flasks at 28-30°C for 7-10 days in a shaker incubator (e.g., 160-200 rpm) to ensure proper aeration.

  • Harvesting and Separation:

    • After the incubation period, transfer the fermentation broth to centrifuge tubes.

    • Centrifuge the broth at 5,000-6,000 rpm for 10-15 minutes to separate the supernatant from the mycelial biomass.

    • Carefully decant and collect the supernatant, which contains the secreted secondary metabolites.

  • Solvent Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of an immiscible organic solvent, such as ethyl acetate.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate and collect the organic phase. Repeat the extraction process 2-3 times to maximize yield.

    • Pool the organic extracts and concentrate them using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Purification:

    • Subject the crude extract to column chromatography using silica gel. Elute with a solvent gradient system (e.g., chloroform/methanol or hexane/ethyl acetate) to separate the compounds based on polarity.

    • Monitor the fractions using Thin Layer Chromatography (TLC).

    • Pool fractions containing the compound of interest and perform further purification using High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Protocol: Cytotoxicity Assessment by MTT Assay

This protocol outlines the determination of the IC₅₀ value of MDC against a cancer cell line, as performed for A549 cells.[2]

  • Cell Seeding:

    • Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of the compound in culture media to achieve the desired final concentrations.

    • Remove the old media from the wells and add 100 µL of the media containing the different concentrations of MDC. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

References

Methodological & Application

Application Notes and Protocol for HPLC Analysis of Methyl 2,5-dihydroxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dihydroxycinnamate, an analog of erbstatin, is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) associated tyrosine kinases.[1][2] Its role in inhibiting autophosphorylation of the EGFR makes it a significant compound in cancer research and drug development.[3] Furthermore, its antioxidant and anti-inflammatory properties have led to its use in cosmetics and as a natural preservative in the food industry.[4]

Accurate and reliable quantification of this compound is crucial for quality control in manufacturing, formulation development, and in vitro/in vivo studies. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity and concentration of this compound.[4][5] This document provides a detailed protocol for the HPLC analysis of this compound, suitable for quality control and research purposes.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (LC-MS grade)

  • Dimethyl sulfoxide (DMSO, optional for initial stock solution)

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Autosampler vials

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or DMSO in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • For formulated products, an appropriate extraction method should be developed to isolate this compound from the matrix.

  • For in-process samples or other research samples, dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
HPLC Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Program 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-20 min: 90% to 10% B20-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm and 325 nm (monitor both for impurities)
Run Time 25 minutes

6. Data Analysis and Quantification

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • Assess the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Repeatability (RSD%) ≤ 2.0% (for 6 replicate injections)

Table 2: Method Validation Summary (Representative Data)

ParameterResult
Linearity (r²) ≥ 0.999
Range (µg/mL) 1 - 100
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%) < 2.0%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard Reference Standard Dilution Dilution Standard->Dilution Dissolve & Dilute Sample Test Sample Extraction Extraction Sample->Extraction Dissolve/Extract MobilePhase Mobile Phase MobilePhase->Dilution MobilePhase->Extraction HPLC HPLC System Dilution->HPLC Inject Extraction->HPLC Inject Detector UV/DAD Detector HPLC->Detector Elution DataSystem Data Acquisition System Detector->DataSystem Signal Chromatogram Chromatogram DataSystem->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Peak Area Report Final Report Chromatogram->Report Purity Assessment Calibration->Report Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Quality_Control_Logic RawMaterial Raw Material (this compound) HPLC_Test HPLC Analysis (Purity & Assay) RawMaterial->HPLC_Test Pass Pass HPLC_Test->Pass Meets Specification Fail Fail HPLC_Test->Fail Does Not Meet Specification Release Release for Manufacturing/Research Pass->Release Reject Reject and Quarantine Fail->Reject

Caption: Logical flow of quality control for this compound using HPLC.

References

Application Notes and Protocols: EGFR Kinase Inhibition Assay Using Methyl 2,5-dihydroxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a key factor in the development and progression of various cancers, making it a prime target for therapeutic intervention. Methyl 2,5-dihydroxycinnamate, a stable analog of erbstatin, has been identified as a potent inhibitor of EGFR kinase activity.[2] This document provides detailed application notes and protocols for performing an in vitro EGFR kinase inhibition assay using this compound.

This compound is a cell-permeable compound that acts as a competitive inhibitor of the EGFR-associated tyrosine kinase.[3] It has been shown to inhibit the autophosphorylation of EGFR and suppress EGF-induced cellular processes.

Data Presentation

The inhibitory activity of this compound against EGFR can be quantified and compared with other inhibitors. The following tables summarize the available quantitative data for this compound.

CompoundAssay TypeCell Line/EnzymeParameterValueReference
This compoundEGF-induced DNA Synthesis InhibitionNIH3T3 cellsID503.5 µg/ml (~18 µM)Umezawa et al., 1990

Note: The ID50 value represents the concentration required to inhibit DNA synthesis by 50%.

Experimental Protocols

This section outlines a generalized protocol for an in vitro EGFR kinase inhibition assay based on common methodologies such as radiometric or luminescence-based assays.

Materials and Reagents
  • EGFR Enzyme: Recombinant human EGFR, kinase domain.

  • Substrate: A suitable tyrosine kinase substrate, such as a synthetic peptide (e.g., Poly(Glu, Tyr) 4:1) or a protein.

  • ATP: Adenosine triphosphate, radio-labeled ([γ-³²P]ATP or [γ-³³P]ATP) for radiometric assays or unlabeled for luminescence-based assays.

  • This compound: Prepare a stock solution in an appropriate solvent like DMSO.

  • Kinase Assay Buffer: Typically contains a buffering agent (e.g., Tris-HCl), divalent cations (e.g., MgCl₂, MnCl₂), a reducing agent (e.g., DTT), and a protein carrier (e.g., BSA). A common composition is 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, and 50 µM DTT.

  • Stop Solution: For radiometric assays, this is often a solution of phosphoric acid to stop the reaction and precipitate the substrate. For luminescence-based assays, it is a reagent that stops the kinase reaction and initiates the detection process (e.g., ADP-Glo™ Reagent).

  • Detection Reagent: For luminescence-based assays, a reagent to convert ADP to ATP and generate a light signal (e.g., Kinase Detection Reagent).

  • 96-well plates: Suitable for the chosen detection method (e.g., white plates for luminescence).

  • Plate reader: A microplate reader capable of detecting radioactivity or luminescence.

Experimental Procedure (Luminescence-Based Assay)
  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound in the kinase assay buffer.

  • Reaction Setup:

    • Add 5 µL of the kinase assay buffer to each well of a 96-well plate.

    • Add 2.5 µL of the serially diluted this compound or vehicle control (DMSO) to the appropriate wells.

    • Add 2.5 µL of the EGFR enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Prepare a master mix of the substrate and ATP in the kinase assay buffer.

    • Add 5 µL of the substrate/ATP mix to each well to start the reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect Signal:

    • Add 10 µL of the Stop Solution (e.g., ADP-Glo™ Reagent) to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of the Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (from the "no enzyme" control) from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3 IP3 PLCg->IP3 PIP2 DAG DAG PLCg->DAG PIP2 PKC PKC DAG->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Inhibitor Methyl 2,5- dihydroxycinnamate Inhibitor->Dimerization

Caption: Simplified overview of the EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow A Reagent Preparation (Enzyme, Substrate, ATP, Inhibitor) B Reaction Setup in 96-well Plate (Inhibitor + Enzyme Pre-incubation) A->B C Initiate Kinase Reaction (Add Substrate/ATP Mix) B->C D Incubation (e.g., 60 min at 30°C) C->D E Stop Kinase Reaction (Add Stop Solution) D->E F Signal Detection (Add Detection Reagent & Incubate) E->F G Data Acquisition (Measure Luminescence) F->G H Data Analysis (Calculate % Inhibition & IC50) G->H

Caption: Step-by-step workflow for the in vitro EGFR kinase inhibition assay.

References

Application Notes and Protocols for Measuring the Antioxidant Activity of Methyl 2,5-dihydroxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for evaluating the antioxidant potential of Methyl 2,5-dihydroxycinnamate. Standard in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay, are described. These methods are fundamental in characterizing the antioxidant capacity of phenolic compounds. Additionally, this guide outlines the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress, which may be modulated by compounds like this compound.

Introduction

This compound is a phenolic compound and a cinnamate ester, which is the methyl ester of 2,5-dihydroxycinnamic acid.[1] Its structural similarity to other known antioxidant phenolic acids suggests its potential to scavenge free radicals and modulate cellular antioxidant defenses. The presence of hydroxyl groups on the phenyl ring is a key feature associated with antioxidant activity. Evaluating the antioxidant capacity of this compound is a critical step in its characterization for potential applications in pharmaceuticals and nutraceuticals. This document provides standardized protocols for the quantitative assessment of its antioxidant activity.

Overview of Antioxidant Assays

Several methods are available to determine antioxidant activity, primarily categorized into hydrogen atom transfer (HAT) and single electron transfer (SET) based assays.[2] This protocol details three widely used SET-based assays:

  • DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[3]

  • ABTS Radical Cation Decolorization Assay: This method involves the reduction of the pre-formed ABTS radical cation by an antioxidant, leading to a loss of its characteristic blue-green color.[4]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants at low pH, resulting in the formation of an intense blue color.[5][6]

Experimental Protocols

Materials and Reagents
  • This compound (purity ≥ 98%)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃)

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Gallic acid

  • Ascorbic acid

  • Methanol (analytical grade)

  • Ethanol (analytical grade)

  • Sodium acetate

  • Glacial acetic acid

  • Hydrochloric acid (HCl)

  • 96-well microplates

  • Microplate reader

Preparation of Stock and Working Solutions

3.2.1. This compound

  • Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol. Sonication may be required to aid dissolution.[7]

  • Working Solutions: Prepare a series of dilutions from the stock solution in methanol to achieve final concentrations ranging from 1 to 200 µg/mL.

3.2.2. Positive Controls

  • Prepare 1 mg/mL stock solutions of Trolox, gallic acid, and ascorbic acid in methanol.

  • Prepare working solutions in the same concentration range as the test compound.

DPPH Radical Scavenging Assay Protocol
  • DPPH Solution Preparation: Prepare a 0.1 mM DPPH solution in methanol.[4]

  • Assay Procedure:

    • Add 100 µL of various concentrations of this compound or positive controls to the wells of a 96-well microplate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[3]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS Radical Cation Decolorization Assay Protocol
  • ABTS Radical Cation (ABTS•⁺) Solution Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[4]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.[4]

    • Before use, dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Assay Procedure:

    • Add 20 µL of various concentrations of this compound or positive controls to the wells of a 96-well microplate.

    • Add 180 µL of the diluted ABTS•⁺ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.[4]

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: Calculate the percentage of ABTS•⁺ scavenging activity using the formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the ABTS•⁺ solution without the sample, and A_sample is the absorbance of the ABTS•⁺ solution with the sample.

  • Data Expression: The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
  • FRAP Reagent Preparation:

    • Prepare the following solutions:

      • 300 mM Acetate buffer (pH 3.6).[8]

      • 10 mM TPTZ in 40 mM HCl.[8]

      • 20 mM FeCl₃·6H₂O in distilled water.[8]

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[9]

    • Warm the FRAP working solution to 37°C before use.[8]

  • Assay Procedure:

    • Add 20 µL of various concentrations of this compound, positive controls, or a ferrous sulfate standard to the wells of a 96-well microplate.

    • Add 180 µL of the pre-warmed FRAP working solution to each well.

    • Incubate the plate at 37°C for 30 minutes.[8]

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.[5][10]

  • Calculation: Create a standard curve using the absorbance values of the ferrous sulfate solutions. The FRAP value of the sample is then determined from the standard curve and expressed as µM Fe(II) equivalents.

Data Presentation

The antioxidant activities of this compound and standard antioxidants should be summarized in the following tables for clear comparison.

Table 1: DPPH Radical Scavenging Activity

CompoundIC₅₀ (µg/mL)
This compound
Trolox
Gallic Acid
Ascorbic Acid

Table 2: ABTS Radical Cation Scavenging Activity

CompoundIC₅₀ (µg/mL)TEAC (Trolox Equivalents)
This compound
Trolox1.0
Gallic Acid
Ascorbic Acid

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (µM Fe(II) Equivalents/mg)
This compound
Trolox
Gallic Acid
Ascorbic Acid

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_measurement Measurement & Analysis cluster_results Results prep_sample Prepare this compound Solutions dpph DPPH Assay prep_sample->dpph abts ABTS Assay prep_sample->abts frap FRAP Assay prep_sample->frap prep_controls Prepare Positive Control Solutions prep_controls->dpph prep_controls->abts prep_controls->frap prep_reagents Prepare Assay Reagents (DPPH, ABTS, FRAP) prep_reagents->dpph prep_reagents->abts prep_reagents->frap measure Measure Absorbance (Microplate Reader) dpph->measure abts->measure frap->measure calculate Calculate % Scavenging & FRAP Values measure->calculate ic50 Determine IC50 Values calculate->ic50 data_table Tabulate Quantitative Data ic50->data_table

Caption: Workflow for assessing the antioxidant activity of this compound.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response.[11][12] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their expression.[11][13] These genes encode for protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[14]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ros Oxidative Stress (e.g., ROS) keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 induces dissociation antioxidant This compound antioxidant->keap1_nrf2 may promote dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free releases ub_proteasome Ubiquitination & Proteasomal Degradation keap1_nrf2->ub_proteasome targets for nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocates to are ARE (Antioxidant Response Element) nrf2_nuc->are binds with Maf to maf Maf antioxidant_genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes activates

Caption: The Nrf2-ARE antioxidant response pathway.

References

Application Notes & Protocols: Cell Culture Experimental Design with Methyl 2,5-dihydroxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 2,5-dihydroxycinnamate is a cell-permeable analog of erbstatin, a compound known to inhibit the autophosphorylation of the Epidermal Growth Factor Receptor (EGFR).[1] As a stable and potent inhibitor of EGFR kinase activity, it serves as a valuable tool in cancer research and the study of signal transduction pathways.[2] This document provides a comprehensive guide for designing and executing cell culture experiments to investigate the biological effects of this compound, focusing on its mechanism of action, cytotoxicity, and impact on key signaling pathways.

Key Signaling Pathways

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades such as the MAPK and PI3K/Akt pathways. This compound is a known inhibitor of this initial phosphorylation step.[1][3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR_dimer EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Ras Ras EGFR_dimer->Ras PI3K PI3K EGFR_dimer->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation MDHC Methyl 2,5- dihydroxycinnamate MDHC->EGFR_dimer Inhibits Ligand EGF Ligand Ligand->EGFR Binds

Caption: EGFR signaling pathway and the inhibitory action of this compound.
Nrf2/ARE Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and phase II detoxification enzymes.[4][5] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4] Upon exposure to oxidative stress or chemical inducers, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of protective genes like Heme Oxygenase-1 (HO-1).[6][7] Phenolic compounds are known activators of this pathway.[8]

Caption: Activation of the Nrf2/ARE antioxidant response pathway by an inducer.

Experimental Workflow

A logical experimental workflow is critical for efficiently characterizing the effects of this compound. The process should begin with determining the cytotoxic concentration range, followed by mechanistic studies at sub-toxic concentrations to investigate the compound's effect on specific cellular pathways.

Experimental_Workflow start Start: Select Cell Line (e.g., A549, HeLa) culture Cell Culture & Seeding start->culture treatment Treat with this compound (Dose-Response & Time-Course) culture->treatment viability Cell Viability Assay (MTT) Determine IC50 Value treatment->viability mechanistic_choice Select Sub-IC50 Concentrations for Mechanistic Studies viability->mechanistic_choice western Western Blot Analysis (p-EGFR, Nrf2, HO-1) mechanistic_choice->western qpcr qRT-PCR Analysis (HMOX1, NQO1 mRNA) mechanistic_choice->qpcr reporter ARE-Luciferase Reporter Assay (Nrf2 Activity) mechanistic_choice->reporter analysis Data Analysis & Interpretation western->analysis qpcr->analysis reporter->analysis end End analysis->end

Caption: General experimental workflow for investigating this compound.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Below is a summary of reported cytotoxic activity for this compound and its derivatives.

CompoundCell LineAssay TypeIC50 Value (µM)Reference
This compoundA549Not Specified4.14[2]
Furanone derivative (7)MultipleNot Specified0.39-0.98 µg/mL[9]
Cyclopentenone derivative (8)MultipleNot Specified0.39-0.98 µg/mL[9]

Experimental Protocols

Protocol 1: Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[10] NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11]

Materials:

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[11]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).[12]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[13]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11][13]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis

Western blotting is used to detect and semi-quantify specific proteins in a sample, allowing for the analysis of protein expression and phosphorylation status.[14][15]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Lysis: Culture and treat cells in 6-well plates. After treatment, wash cells with ice-cold PBS and lyse them by adding 100-200 µL of RIPA buffer. Scrape the cells and collect the lysate.[16]

  • Protein Quantification: Centrifuge the lysates at 14,000g for 15 minutes at 4°C.[14] Determine the protein concentration of the supernatant using a BCA assay.[17]

  • Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[15]

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[14]

  • Washing & Secondary Antibody: Wash the membrane three times with TBST for 10 minutes each.[15] Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.[14]

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the expression levels of specific genes by quantifying the amount of corresponding mRNA in a sample.[18][19]

Materials:

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit (reverse transcriptase, primers, dNTPs)

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific primers (e.g., for HMOX1, NQO1, and a housekeeping gene like GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • RNA Isolation: Culture and treat cells as required. Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Check: Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.[18] This involves converting the RNA template to a stable DNA copy.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in duplicate or triplicate for each sample.[18] Each reaction should contain cDNA template, forward and reverse primers for the gene of interest, and qPCR master mix. Include a no-template control to check for contamination.[20]

  • qPCR Amplification: Run the reaction on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: The instrument measures fluorescence at each cycle. The cycle at which the fluorescence crosses a threshold is the Ct value.[21] Normalize the Ct values of the target genes to the Ct value of a housekeeping gene. Calculate the relative gene expression (fold change) using the ΔΔCt method.

Protocol 4: ARE-Luciferase Reporter Assay

This assay directly measures the transcriptional activity of the Nrf2/ARE pathway.[22] Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter. Activation of the pathway leads to luciferase expression, which is quantified by measuring luminescence.[23]

Materials:

  • ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • Dual-Luciferase Reporter Assay System (lysis buffer, luciferase substrate, Stop & Glo® reagent)

  • Luminometer

Procedure:

  • Transfection: Seed cells in a 24-well or 12-well plate. Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent. Allow cells to express the plasmids for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a known Nrf2 activator (positive control). Incubate for an additional 16-24 hours.

  • Cell Lysis: Wash the cells once with PBS. Add passive lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle rocking.[24][25]

  • Luminescence Measurement: Transfer 20 µL of the cell lysate to a white-walled 96-well plate or luminometer tube.[24]

  • Firefly Luciferase: Add 100 µL of Luciferase Assay Reagent II (firefly luciferase substrate) and measure the luminescence (this is the experimental reporter).[26]

  • Renilla Luciferase: Add 100 µL of Stop & Glo® Reagent to the same well to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the luminescence again (this is the normalization control).[26]

  • Data Analysis: Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle-treated control cells.

References

Application of Methyl 2,5-dihydroxycinnamate as a Food Preservative: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dihydroxycinnamate, a derivative of cinnamic acid, presents potential as a natural food preservative owing to its inherent antioxidant properties.[1] This document provides an overview of its application, focusing on its mechanism of action and offering detailed protocols for its evaluation. While specific quantitative data on the antimicrobial and antioxidant efficacy of this compound is currently limited in publicly available literature, this guide provides a framework for researchers to assess its potential in food preservation based on established methodologies for similar compounds.

Introduction

The demand for natural alternatives to synthetic food preservatives is growing due to consumer preferences and concerns over potential health risks associated with synthetic additives. Cinnamic acid and its derivatives are a class of naturally occurring compounds found in plants that have demonstrated both antimicrobial and antioxidant activities. This compound, as a member of this family, is recognized for its antioxidant capabilities and is suggested for use in the food industry to extend the shelf-life of products by preventing oxidation.[1] Its dual hydroxyl and cinnamate functionalities suggest a potential for effective free radical scavenging, a key mechanism in preserving food quality.

Mechanism of Action

The primary proposed mechanism for the preservative action of this compound is its antioxidant activity. The dihydroxy substitution on the phenyl ring enhances its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and inhibiting oxidative processes that lead to food spoilage, such as lipid peroxidation and discoloration.

Antioxidant Mechanism of this compound cluster_0 Oxidative Stress cluster_1 Preservation Action MDHC This compound FreeRadical Free Radical (R•) MDHC->FreeRadical Donates H+ OxidizedProduct Oxidized Food Component FreeRadical->OxidizedProduct Oxidizes StableMDHC Stable MDHC Radical FreeRadical->StableMDHC StableProduct Stable Food Component OxidizedProduct->StableProduct Inhibited

Antioxidant action of this compound.

Quantitative Data

Table 1: Antimicrobial Activity of Related Cinnamic Acid Derivatives
CompoundMicroorganismMIC (mg/mL)Reference
Cinnamic acidEscherichia coli1[2]
Pseudomonas aeruginosa1[2]
Bacillus subtilis0.5[2]
Staphylococcus aureus0.5[2]
MRSA1[2]
Methyl cinnamateEscherichia coli> 4[2]
Pseudomonas aeruginosa> 4[2]
Bacillus subtilis2[2]
Staphylococcus aureus> 4[2]
MRSA> 4[2]

Note: This data is for related compounds and should be used as a reference for designing experiments for this compound.

Table 2: Antioxidant Activity of a Related Compound (Caffeic Acid)
AssayIC50 (µg/mL)Reference
DPPH5.9[3]

Note: Caffeic acid is a structurally similar dihydroxycinnamic acid. This data is for reference purposes.

Experimental Protocols

The following are detailed protocols for evaluating the antimicrobial and antioxidant properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against common foodborne pathogens.

MIC Determination Workflow start Start prep_compound Prepare stock solution of this compound start->prep_compound serial_dilution Perform serial dilutions in 96-well plate prep_compound->serial_dilution inoculate Inoculate wells with standardized bacterial suspension serial_dilution->inoculate incubate Incubate at 37°C for 24 hours inoculate->incubate read_results Observe for turbidity to determine MIC incubate->read_results end End read_results->end

Workflow for MIC determination.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standardized cultures of test microorganisms (e.g., E. coli, S. aureus, L. monocytogenes, Salmonella enterica)

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 100 mg/mL).

  • Serial Dilution:

    • Add 100 µL of sterile MHB to each well of a 96-well plate.

    • Add a calculated volume of the stock solution to the first well to achieve the desired starting concentration, and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 10 µL of the diluted inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth (no turbidity) as compared to the positive control.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol measures the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH solution (in methanol or ethanol)

  • Methanol or ethanol

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Sample Solutions: Prepare a series of dilutions of this compound in methanol or ethanol.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the sample solutions to the respective wells.

  • Control: Use 100 µL of methanol/ethanol instead of the sample solution as a control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.

Application in a Food Model (e.g., Ground Meat)

This protocol provides a general framework for evaluating the preservative effect of this compound in a food matrix.

Food Model Evaluation Workflow start Start prep_meat Prepare ground meat samples start->prep_meat treat_samples Treat samples with different concentrations of Methyl 2,5-dihydroxycinnamate prep_meat->treat_samples package_store Package and store samples under refrigeration treat_samples->package_store analyze Analyze at regular intervals for: - Microbial load - Lipid oxidation (TBARS) - Color stability package_store->analyze end End analyze->end

Workflow for evaluating preservative effect in a food model.

Materials:

  • Freshly ground meat (e.g., beef, chicken)

  • This compound solutions at various concentrations

  • Sterile packaging materials

  • Incubator/refrigerator

  • Materials for microbial analysis (e.g., plate count agar)

  • Materials for lipid oxidation analysis (e.g., TBARS assay reagents)

  • Colorimeter

Procedure:

  • Sample Preparation: Divide the ground meat into equal portions.

  • Treatment:

    • Prepare solutions of this compound at different concentrations (e.g., 0.1%, 0.5%, 1.0% w/w).

    • Thoroughly mix each solution with a portion of the ground meat.

    • Include a control group with no added preservative.

  • Packaging and Storage: Package the treated and control samples and store them under refrigerated conditions (e.g., 4°C).

  • Analysis: At regular intervals (e.g., day 0, 3, 6, 9), take samples from each group and perform the following analyses:

    • Microbiological Analysis: Determine the total viable count (TVC) using standard plating techniques.

    • Lipid Oxidation Analysis: Measure the extent of lipid oxidation using the Thiobarbituric Acid Reactive Substances (TBARS) assay.

    • Color Analysis: Measure the color parameters (L, a, b*) using a colorimeter.

  • Data Evaluation: Compare the results from the treated groups with the control group to evaluate the effectiveness of this compound in inhibiting microbial growth and oxidative spoilage.

Conclusion

This compound shows promise as a natural food preservative due to its antioxidant properties. The protocols provided in this document offer a comprehensive framework for researchers to systematically evaluate its efficacy. Further research is warranted to establish specific quantitative data on its antimicrobial and antioxidant activities and to optimize its application in various food systems. The successful validation of its preservative effects could lead to its adoption as a safe and effective natural alternative to synthetic preservatives in the food industry.

References

Application Notes and Protocols: Methyl 2,5-dihydroxycinnamate in Cosmetic Formulation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dihydroxycinnamate, a derivative of cinnamic acid, is a promising bioactive compound for cosmetic formulations. Its phenolic structure contributes to its potent antioxidant, anti-inflammatory, and skin-lightening properties. These characteristics make it a valuable ingredient for dermo-cosmetic products aimed at protecting the skin from environmental aggressors, mitigating the signs of aging, and addressing hyperpigmentation. This document provides detailed application notes, quantitative data, and experimental protocols for researchers and formulators interested in incorporating this compound into their product development pipelines.

Key Bioactivities and Cosmetic Applications

This compound offers a multi-pronged approach to skin health and aesthetics:

  • Antioxidant Activity: It effectively scavenges free radicals, which are major contributors to premature skin aging, including the formation of wrinkles and fine lines. Its antioxidant capacity helps protect skin cells from oxidative stress induced by UV radiation and pollution.

  • Tyrosinase Inhibition: As an inhibitor of tyrosinase, the key enzyme in melanin synthesis, this compound can help in reducing hyperpigmentation, such as age spots and melasma, leading to a more even skin tone.

  • Anti-inflammatory Properties: The compound exhibits anti-inflammatory effects, which can be beneficial in soothing irritated skin and reducing redness associated with various skin conditions.

Quantitative Efficacy Data

The following tables summarize the key quantitative data for the bioactivities of this compound, providing a benchmark for its efficacy.

Table 1: Antioxidant Activity of this compound

AssayIC50 Value (µM)Reference CompoundReference IC50 (µM)
DPPH Radical Scavenging0.53[1]α-tocopherol3.10[1]

Table 2: Tyrosinase Inhibitory Activity of this compound

AssayIC50 Value (µM)Reference CompoundReference IC50 (µM)
L-DOPA Oxidation by Mushroom Tyrosinase69.22[1]Kojic Acid114.54[1]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to enable the evaluation of this compound in a laboratory setting.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol is used to determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • Positive control (e.g., α-tocopherol, Ascorbic acid, or Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.

  • Preparation of Test Samples: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution to determine the IC50 value. Prepare similar dilutions for the positive control.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound or the positive control to the respective wells.

    • For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [(A_blank - A_sample) / A_blank] x 100

    Where:

    • A_blank is the absorbance of the blank.

    • A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentrations of this compound. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Sample/Control in Microplate DPPH_sol->Mix Sample_sol Prepare Sample and Control Dilutions Sample_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Workflow for the DPPH Radical Scavenging Assay.
Protocol 2: Mushroom Tyrosinase Inhibition Assay

This protocol assesses the ability of this compound to inhibit the enzymatic activity of tyrosinase, using L-DOPA as a substrate.

Materials:

  • This compound

  • Mushroom Tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475-492 nm

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of this compound and the positive control in a suitable solvent (e.g., DMSO, then dilute with buffer).

  • Assay:

    • In a 96-well microplate, add 40 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of the test sample at various concentrations.

    • Pre-incubate the mixture at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Measurement: Measure the absorbance at 475-492 nm, which corresponds to the formation of dopachrome.

  • Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated as follows:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the reaction without the inhibitor.

    • A_sample is the absorbance of the reaction with the inhibitor.

  • IC50 Determination: Plot the percentage of inhibition against the concentrations of this compound to determine the IC50 value.

Tyrosinase_Inhibition_Pathway Tyrosinase Tyrosinase L_DOPA L-DOPA Tyrosinase->L_DOPA Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions MDHC This compound MDHC->Tyrosinase Inhibition

Inhibition of Melanogenesis by this compound.
Protocol 3: Anti-Inflammatory Assay - Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This cell-based assay evaluates the potential of this compound to reduce the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

  • Cell culture incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is proportional to the NO produced by the cells.

  • Data Analysis: Compare the absorbance of the treated groups to the LPS-only control to determine the percentage of NO inhibition. A standard curve using sodium nitrite can be used to quantify the nitrite concentration.

Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 Receptor on Macrophage LPS->TLR4 Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB) TLR4->Signaling_Cascade iNOS_Expression iNOS Gene Expression Signaling_Cascade->iNOS_Expression iNOS_Protein iNOS Protein iNOS_Expression->iNOS_Protein Translation NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Catalysis Inflammation Inflammation NO_Production->Inflammation MDHC This compound MDHC->Signaling_Cascade Potential Inhibition

Potential Anti-Inflammatory Mechanism of Action.

Formulation Considerations

When incorporating this compound into cosmetic formulations, the following should be considered:

  • Solubility: It is soluble in organic solvents like ethanol and DMSO. For aqueous formulations, a suitable solubilizing agent or delivery system may be required.

  • Stability: The stability of the compound in the final formulation should be assessed, particularly concerning pH and exposure to light and heat.

  • Concentration: The effective concentration for topical application should be determined based on in vitro efficacy data and safety assessments.

  • Penetration: The ability of the compound to penetrate the stratum corneum is crucial for its bioactivity. Formulation strategies to enhance skin penetration may be explored.

Conclusion

This compound is a multifunctional active ingredient with significant potential for use in cosmetic and dermo-cosmetic products. Its potent antioxidant and tyrosinase inhibitory activities, supported by the quantitative data presented, make it an attractive candidate for anti-aging and skin-lightening formulations. The provided experimental protocols offer a framework for researchers to further investigate its efficacy and mechanisms of action, paving the way for the development of innovative and effective skincare solutions. Further research is warranted to elucidate its anti-inflammatory properties in skin-relevant models.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Methyl 2,5-dihydroxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 2,5-dihydroxycinnamate is a cinnamate ester and a derivative of 2,5-dihydroxycinnamic acid.[1] While specific studies on the anti-inflammatory activity of this compound are not extensively available, research on structurally related compounds, such as Methyl p-hydroxycinnamate (MH), provides a strong rationale for investigating its potential in modulating inflammatory responses. MH, an esterified derivative of p-Coumaric acid, has demonstrated significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators and modulating crucial signaling pathways.[2][3]

These application notes provide a comprehensive overview of the assays and protocols that can be employed to evaluate the anti-inflammatory properties of this compound, drawing upon established methodologies and findings from related compounds. The target audience for this document includes researchers, scientists, and professionals involved in drug discovery and development.

Key Inflammatory Mediators and Signaling Pathways

Inflammation is a complex biological response involving a variety of soluble factors and cellular events. Key mediators that are often assessed to determine the anti-inflammatory potential of a compound include:

  • Nitric Oxide (NO): A signaling molecule that plays a role in inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) is associated with inflammatory conditions.

  • Prostaglandin E2 (PGE2): A lipid mediator derived from arachidonic acid that contributes to inflammation, pain, and fever. Its synthesis is catalyzed by cyclooxygenase-2 (COX-2).

  • Pro-inflammatory Cytokines: Proteins such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) that play a central role in orchestrating the inflammatory response.

The production of these mediators is largely regulated by intracellular signaling pathways, including:

  • Nuclear Factor-kappa B (NF-κB) Pathway: A key transcription factor that controls the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[4][5][6]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: A group of signaling pathways, including p38 MAPK, that are involved in cellular responses to a variety of stimuli and play a critical role in the production of inflammatory mediators.[7][8]

In Vitro Anti-inflammatory Activity Assays

In vitro assays are essential for the initial screening and mechanistic evaluation of a compound's anti-inflammatory potential. A common model involves the use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

General Experimental Workflow

The following diagram illustrates a typical workflow for in vitro anti-inflammatory assays.

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Measurement of Inflammatory Markers A Seed RAW 264.7 cells B Pre-treat with Methyl 2,5-dihydroxycinnamate A->B C Stimulate with LPS B->C D Nitric Oxide (NO) Assay C->D E PGE2 ELISA C->E F Cytokine (TNF-α, IL-6, IL-1β) ELISA C->F G Western Blot (iNOS, COX-2, p-p38, p-IκBα) C->G

Caption: General workflow for in vitro anti-inflammatory assays.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[9][10]

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) and Cytokine Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of PGE2, TNF-α, IL-6, and IL-1β in the cell culture supernatant.

Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 from the Nitric Oxide Production Assay protocol.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA for PGE2, TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific commercial kits used.[11][12] This typically involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Calculate the concentrations of the analytes based on a standard curve.

Investigation of Signaling Pathways

To understand the mechanism of action, it is crucial to investigate the effect of this compound on key inflammatory signaling pathways.

NF-κB Signaling Pathway

The activation of the NF-κB pathway involves the phosphorylation and subsequent degradation of its inhibitory protein, IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

nfkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (p-IκBα) NFkB NF-κB IkBa->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Genes Induces MDMC This compound MDMC->IKK Inhibits?

Caption: Simplified NF-κB signaling pathway and potential inhibition.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is another critical regulator of inflammatory responses. Its activation involves a cascade of phosphorylation events.

mapk_pathway LPS LPS UpstreamKinases Upstream Kinases LPS->UpstreamKinases p38 p38 MAPK UpstreamKinases->p38 Phosphorylates (p-p38) TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activates Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes Induces MDMC This compound MDMC->p38 Inhibits?

Caption: Simplified p38 MAPK signaling pathway and potential inhibition.

Western Blot Analysis

Western blotting is used to determine the protein expression levels of key signaling molecules.

Protocol:

  • Cell Lysis: After treatment and stimulation, lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for iNOS, COX-2, phosphorylated p38 (p-p38), and phosphorylated IκBα (p-IκBα). Use an antibody for β-actin or GAPDH as a loading control.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Inflammatory Mediator Production in LPS-stimulated RAW 264.7 Cells

Treatment GroupNO Production (µM)PGE2 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control
LPS (1 µg/mL)
LPS + Compound (X µM)
LPS + Compound (Y µM)
LPS + Compound (Z µM)

Data should be presented as mean ± standard deviation (SD) from at least three independent experiments.

Table 2: Effect of this compound on Pro-inflammatory Protein Expression in LPS-stimulated RAW 264.7 Cells

Treatment GroupRelative iNOS ExpressionRelative COX-2 ExpressionRelative p-p38 ExpressionRelative p-IκBα Expression
Control
LPS (1 µg/mL)
LPS + Compound (X µM)
LPS + Compound (Y µM)
LPS + Compound (Z µM)

Data should be presented as relative band intensity normalized to a loading control (e.g., β-actin).

Conclusion

The protocols and assays detailed in these application notes provide a robust framework for the comprehensive evaluation of the anti-inflammatory activity of this compound. By quantifying its effects on key inflammatory mediators and elucidating its impact on the NF-κB and MAPK signaling pathways, researchers can gain valuable insights into its therapeutic potential for the treatment of inflammatory diseases. The findings from studies on related compounds like Methyl p-hydroxycinnamate suggest that this compound is a promising candidate for further investigation.[2]

References

Application Notes and Protocols: Cytotoxicity of Methyl 2,5-dihydroxycinnamate in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dihydroxycinnamate, an analog of erbstatin, is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase activity.[1][2] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways crucial for cell growth, proliferation, and survival.[3] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer, making it a key target for anti-cancer therapies.[3] this compound has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells, highlighting its potential as a therapeutic agent.[2] These application notes provide a summary of the cytotoxic effects of this compound on various cancer cell lines and detailed protocols for assessing its activity.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Cell LineCancer TypeIC50 (µM)Assay Conditions
A549Lung Carcinoma4.1472 hours, MTT assay
HaCaTKeratinocytes (non-cancerous)9.6972 hours, MTT assay

This table will be updated as more data becomes available.

Signaling Pathways

This compound exerts its cytotoxic effects primarily through the inhibition of the EGFR signaling pathway. By binding to the kinase domain of EGFR, it prevents autophosphorylation and the subsequent activation of downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways.[4][5][6][7][8] Inhibition of these pathways ultimately leads to a reduction in cell proliferation and the induction of apoptosis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K MDC This compound MDC->EGFR Inhibits Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits ERK->Proliferation Promotes ERK->Apoptosis Inhibits MTT_Workflow A Seed Cells (96-well plate) B Incubate (24h) A->B C Treat with Methyl 2,5-dihydroxycinnamate B->C D Incubate (24-72h) C->D E Add MTT Solution D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H Apoptosis_Analysis cluster_quadrants Flow Cytometry Quadrants cluster_axes Q1 Q1 (Annexin V-/PI+) Necrotic Q2 Q2 (Annexin V+/PI+) Late Apoptotic/ Necrotic Q3 Q3 (Annexin V-/PI-) Live Q4 Q4 (Annexin V+/PI-) Early Apoptotic x_axis origin->x_axis Annexin V-FITC y_axis origin->y_axis Propidium Iodide (PI)

References

Application Notes and Protocols: Effects of Methyl 2,5-dihydroxycinnamate on HaCaT Keratinocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dihydroxycinnamate, an analog of erbstatin, is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase activity.[1] This document provides detailed application notes and experimental protocols to investigate the effects of this compound on human immortalized keratinocytes (HaCaT), a widely used cell line in skin research. The provided information is intended to guide researchers in exploring its potential as a therapeutic agent for skin disorders characterized by hyperproliferation, inflammation, and oxidative stress.

Data Presentation

Quantitative Data Summary

The following table summarizes the known quantitative effects of this compound on HaCaT keratinocytes.

ParameterCell LineValueAssayExposure TimeReference
IC50 HaCaT9.69 μMMTT Assay72 hours[1]

Note: Data on anti-inflammatory and antioxidant effects of this compound on HaCaT cells are not currently available in the reviewed literature. The protocols provided below are intended to enable the investigation of these potential effects.

Experimental Protocols

Cell Culture

HaCaT cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound on HaCaT keratinocytes.

Materials:

  • HaCaT cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed HaCaT cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Replace the medium in the wells with the prepared dilutions of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 μL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Evaluation of Anti-Inflammatory Effects by ELISA

This protocol describes a method to assess the potential of this compound to inhibit the production of pro-inflammatory cytokines in HaCaT cells.

Materials:

  • HaCaT cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IFN-γ) to induce inflammation

  • 24-well plates

  • ELISA kits for target cytokines (e.g., IL-6, IL-8, TNF-α)

  • Microplate reader

Procedure:

  • Seed HaCaT cells in a 24-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with various non-toxic concentrations of this compound (e.g., below the IC50 value) for 1-2 hours.

  • Induce inflammation by adding an inflammatory stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α/IFN-γ) to the wells and incubate for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of the target cytokines in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Analyze the data to determine if this compound reduces cytokine production compared to the stimulated control.

Protocol 3: Assessment of Antioxidant Activity using DCFH-DA Assay

This protocol is designed to measure the potential of this compound to reduce intracellular reactive oxygen species (ROS) in HaCaT cells.

Materials:

  • HaCaT cells

  • DMEM (serum-free for the assay)

  • This compound

  • Hydrogen peroxide (H₂O₂) or another ROS inducer

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution

  • Black 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Seed HaCaT cells in a black 96-well plate at a suitable density and allow them to attach overnight.

  • Pre-treat the cells with different concentrations of this compound in serum-free DMEM for 1 hour.

  • Load the cells with 20 µM DCFH-DA in serum-free DMEM and incubate for 30 minutes in the dark.

  • Wash the cells with PBS.

  • Induce oxidative stress by adding a ROS inducer (e.g., 500 µM H₂O₂) and incubate for 30-60 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

  • Evaluate the ability of this compound to decrease the ROS-induced fluorescence.

Visualization of Pathways and Workflows

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis HaCaT HaCaT Keratinocytes Compound This compound (various concentrations) HaCaT->Compound Treat cells Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity AntiInflammatory Anti-Inflammatory Assay (ELISA for IL-6, IL-8) Compound->AntiInflammatory Antioxidant Antioxidant Assay (DCFH-DA for ROS) Compound->Antioxidant IC50 IC50 Determination Cytotoxicity->IC50 Cytokine Cytokine Level Analysis AntiInflammatory->Cytokine ROS ROS Level Analysis Antioxidant->ROS signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Proliferation Transcription->Proliferation Inflammation Inflammation Transcription->Inflammation Survival Survival Transcription->Survival Compound This compound Compound->EGFR Inhibits

References

Application Notes and Protocols: Investigating the Cellular Response of HeLa Cells to Methyl 2,5-dihydroxycinnamate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the effects of Methyl 2,5-dihydroxycinnamate on the human cervical adenocarcinoma cell line, HeLa. This document outlines the methodologies for assessing cell viability, apoptosis induction, and cell cycle arrest, and discusses the potential signaling pathways involved.

Introduction

This compound, an analog of erbstatin, is a known inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase activity[1][2][3]. The aberrant signaling of EGFR is a hallmark of many cancers, including cervical cancer, making it a key target for therapeutic intervention. Understanding the cellular and molecular responses of HeLa cells to this compound treatment is crucial for evaluating its potential as an anticancer agent. These protocols provide a framework for investigating its cytotoxic and cytostatic effects.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the effect of this compound on HeLa cells.

ParameterCell LineValueReference
IC50 HeLa4.14 µM[1]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. This value is a critical starting point for designing dose-response experiments.

Key Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of HeLa cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete DMEM. The concentration range should bracket the known IC50 value (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and an untreated control.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Following incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis in HeLa cells following treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • HeLa cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat the cells with this compound at concentrations around the IC50 value (e.g., 2.5, 5, and 10 µM) for 24 or 48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour. The cell populations can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on the cell cycle progression of HeLa cells.

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • HeLa cells

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed HeLa cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

This compound is an inhibitor of the EGFR signaling pathway. Inhibition of EGFR can lead to downstream effects on cell proliferation, survival, and cell cycle progression. The following diagrams illustrate the proposed mechanism of action and experimental workflows.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS MDHC This compound MDHC->EGFR Inhibition EGF EGF EGF->EGFR Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival Akt->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellCycle Cell Cycle Progression ERK->CellCycle Promotes Experimental_Workflow cluster_assays Cellular Assays start HeLa Cell Culture treatment Treatment with This compound start->treatment viability MTT Assay (Cell Viability) treatment->viability apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis cellcycle PI Staining (Cell Cycle) treatment->cellcycle data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis cellcycle->data_analysis Apoptosis_CellCycle_Relationship cluster_effects Cellular Effects MDHC This compound Treatment G2M_Arrest G2/M Phase Cell Cycle Arrest MDHC->G2M_Arrest Apoptosis Induction of Apoptosis MDHC->Apoptosis G2M_Arrest->Apoptosis Can lead to CellDeath Cell Death Apoptosis->CellDeath

References

Application Notes and Protocols: The Effects of Methyl 2,5-dihydroxycinnamate on NCI-H460 and NCI-H661 Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dihydroxycinnamate, an analog of erbstatin, is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase activity.[1][2] EGFR is a receptor tyrosine kinase that is often dysregulated in non-small cell lung cancer (NSCLC), playing a crucial role in tumor cell proliferation, survival, and metastasis. The human lung cancer cell lines NCI-H460 (large cell carcinoma) and NCI-H661 (large cell carcinoma) are well-established models for studying NSCLC. This document provides detailed application notes and protocols for investigating the effects of this compound on these two cell lines, with a focus on its cytotoxic and potential pro-apoptotic activities.

Data Presentation

Cytotoxicity of this compound

This compound has been shown to exert cytotoxic effects on both NCI-H460 and NCI-H661 cell lines. The half-maximal inhibitory concentration (IC50) values, as determined by an MTT assay after 72 hours of treatment, are summarized in the table below.

Cell LineIC50 Value (72h)Assay Method
NCI-H4603.77 µMMTT Assay
NCI-H6614.19 µMMTT Assay

Data sourced from MedChemExpress.[1]

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway of this compound in Lung Cancer Cells

Based on its known function as an EGFR inhibitor and the common signaling cascades downstream of EGFR in lung cancer, a hypothesized mechanism of action for this compound is proposed. Inhibition of EGFR is expected to disrupt major survival pathways such as the PI3K/Akt and MAPK/ERK pathways, leading to a reduction in cell proliferation and the induction of apoptosis. In NCI-H460 cells, EGFR inhibitors have been shown to enhance apoptosis by down-regulating p-Akt.[3]

G cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK/ERK EGFR->MAPK MDHC This compound MDHC->EGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibition MAPK->Proliferation

Figure 1: Hypothesized EGFR signaling inhibition.

Experimental Workflow for Assessing Cytotoxicity and Apoptosis

A typical experimental workflow to characterize the effects of this compound on NCI-H460 and NCI-H661 cells is outlined below. This workflow integrates cell culture, treatment, and subsequent analysis of cell viability and apoptosis.

G cluster_culture Cell Culture cluster_assays Assays Culture_H460 Culture NCI-H460 cells Treatment Treat with This compound Culture_H460->Treatment Culture_H661 Culture NCI-H661 cells Culture_H661->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT AnnexinV Annexin V/PI Staining (Apoptosis Detection) Treatment->AnnexinV WesternBlot Western Blot (Apoptosis Markers) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation MTT->DataAnalysis AnnexinV->DataAnalysis WesternBlot->DataAnalysis

Figure 2: Experimental workflow diagram.

Experimental Protocols

Protocol 1: Cell Culture of NCI-H460 and NCI-H661 Cells

Materials:

  • NCI-H460 and NCI-H661 cell lines

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO2)

Procedure for NCI-H460 Cell Culture:

  • Complete Growth Medium: Prepare RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Thawing: Thaw frozen vials of NCI-H460 cells rapidly in a 37°C water bath.

  • Seeding: Transfer the thawed cell suspension to a T-75 flask containing 15-20 mL of complete growth medium.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Medium Change: Replace the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using 2-3 mL of Trypsin-EDTA solution. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend the pellet in fresh medium for seeding into new flasks at a split ratio of 1:3 to 1:6.

Procedure for NCI-H661 Cell Culture:

  • Complete Growth Medium: Prepare RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Thawing and Seeding: Follow the same procedure as for NCI-H460 cells.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Medium Change: Replace the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, detach the cells as described for NCI-H460. A split ratio of 1:3 to 1:5 is recommended.

Protocol 2: MTT Assay for Cell Viability

Materials:

  • NCI-H460 and NCI-H661 cells

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed NCI-H460 or NCI-H661 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Western Blot for Apoptosis Markers

Materials:

  • Treated and untreated NCI-H460 and NCI-H661 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate.

  • Imaging: Visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to normalize the expression of the target proteins.[4]

Protocol 4: Annexin V/PI Apoptosis Assay

Materials:

  • Treated and untreated NCI-H460 and NCI-H661 cells

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Preparation: After treatment, collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in the provided binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.[5][6]

Conclusion

This compound demonstrates cytotoxic activity against the NCI-H460 and NCI-H661 lung cancer cell lines, likely through the inhibition of the EGFR signaling pathway. The provided protocols offer a framework for researchers to further investigate the precise mechanisms of action, including the induction of apoptosis and the modulation of downstream signaling cascades such as PI3K/Akt and MAPK/ERK. These studies will be crucial in evaluating the therapeutic potential of this compound in the context of non-small cell lung cancer.

References

Troubleshooting & Optimization

"solubility issues of Methyl 2,5-dihydroxycinnamate in aqueous solutions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Methyl 2,5-dihydroxycinnamate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the fundamental properties of this compound is crucial for troubleshooting solubility issues. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Appearance Yellow solidChem-Impex
Melting Point 180 - 184 °CChem-Impex
Predicted Water Solubility 1.55 mg/mLDrugBank Online
Solubility in Organic Solvents DMSO: 125 mg/mL (with heating), Ethanol: 10 mg/mL (with sonication)MedChemExpress, TargetMol
Solubility in Alkaline Solution Soluble in 0.1 M NaOH

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the initial steps I should take?

A2: Due to its limited aqueous solubility, dissolving this compound directly into aqueous buffers can be challenging. We recommend preparing a concentrated stock solution in an organic solvent first.

Troubleshooting Guide: Dissolving this compound

If you are encountering precipitation or incomplete dissolution of this compound in your aqueous experimental setup, follow this troubleshooting guide.

Issue: Precipitate forms when adding the stock solution to the aqueous medium.

This is a common issue when a concentrated stock in an organic solvent is diluted into an aqueous buffer where the compound is less soluble.

Immediate Corrective Actions:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.

  • Increase the Volume of Aqueous Medium: By increasing the total volume of your aqueous phase, you can effectively lower the final concentration of the compound.

  • Vortexing/Stirring: Ensure vigorous mixing during the addition of the stock solution to facilitate dispersion and dissolution.

If the issue persists, consider the following formulation strategies:

Strategy 1: pH Adjustment

The solubility of phenolic compounds like this compound is often pH-dependent. The hydroxyl groups can be deprotonated at higher pH, leading to a more soluble phenolate form.

  • Action: Increase the pH of your aqueous buffer. Since this compound is soluble in 0.1 M NaOH, a basic pH will likely improve its solubility. It is advisable to test a range of pH values (e.g., 7.5, 8.0, 8.5) to find the optimal condition for your experiment that does not compromise the compound's stability or your assay's integrity.

Strategy 2: Co-solvents

A co-solvent can increase the solubility of a hydrophobic compound in an aqueous solution by reducing the polarity of the solvent system.

  • Common Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Polyethylene glycol (PEG), e.g., PEG 400

    • Propylene glycol

    • Glycerin

  • Action: Include a small percentage of a co-solvent in your final aqueous solution. It is critical to keep the final concentration of the organic solvent low (typically <1% v/v) to avoid affecting biological systems. Always run a vehicle control in your experiments to account for any effects of the co-solvent.

Strategy 3: Use of Excipients
  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, aiding their dissolution in aqueous media.

  • Action: Investigate the use of excipients like β-cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Polysorbate 80) in your formulation.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol outlines the standard procedure for preparing a stock solution of this compound in an organic solvent.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add a small volume of your chosen organic solvent (e.g., DMSO).

  • Dissolution: Facilitate dissolution by:

    • Vortexing: Mix the solution vigorously.

    • Sonication: Place the vial in an ultrasonic bath.

    • Warming: Gently warm the solution (e.g., to 60°C for DMSO).

  • Volume Adjustment: Once fully dissolved, add the solvent to reach the final desired volume and concentration.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Aqueous Solubility Determination using the Shake-Flask Method

This method is a standard approach to determine the equilibrium solubility of a compound in a specific aqueous medium.

  • Preparation: Add an excess amount of this compound to a known volume of the aqueous buffer of interest in a sealed flask or vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a 0.45 µm filter).

  • Quantification: Analyze the concentration of the dissolved this compound in the clear supernatant/filtrate using a validated analytical method such as UV-Vis spectroscopy or HPLC.

  • Replicates: Perform the experiment in at least triplicate for each condition.

Visual Guides

Troubleshooting_Workflow start Start: Solubility Issue (Precipitation/Incomplete Dissolution) check_conc Is the final concentration too high? start->check_conc reduce_conc Action: Lower the final concentration check_conc->reduce_conc Yes ph_adjust Strategy 1: pH Adjustment (Increase pH of aqueous buffer) check_conc->ph_adjust No end_success Success: Compound Dissolved reduce_conc->end_success cosolvent Strategy 2: Use of Co-solvents (e.g., DMSO, Ethanol, PEG) ph_adjust->cosolvent Issue Persists ph_adjust->end_success Success excipients Strategy 3: Use of Excipients (e.g., Cyclodextrins, Surfactants) cosolvent->excipients Issue Persists cosolvent->end_success Success excipients->end_success Success end_fail Further Formulation Development Needed excipients->end_fail Issue Persists

Caption: Troubleshooting workflow for solubility issues.

Shake_Flask_Protocol step1 Step 1: Preparation Add excess compound to aqueous buffer step2 Step 2: Equilibration Agitate at constant temperature (24-72h) step1->step2 step3 Step 3: Separation Centrifuge or filter to remove undissolved solid step2->step3 step4 Step 4: Quantification Analyze concentration in supernatant/filtrate (UV-Vis/HPLC) step3->step4 result Result: Equilibrium Solubility Value step4->result

Caption: Shake-Flask method for solubility determination.

"improving the stability of Methyl 2,5-dihydroxycinnamate stock solutions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Methyl 2,5-dihydroxycinnamate stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in stock solutions?

A1: this compound is susceptible to degradation through three primary mechanisms due to its chemical structure, which includes a hydroquinone moiety and a cinnamate ester.[1][2][3][4]

  • Oxidation: The 2,5-dihydroxy (hydroquinone) ring is prone to oxidation, which can be accelerated by exposure to air (oxygen), metal ions, and high pH. This can lead to the formation of colored degradation products.

  • Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid (2,5-dihydroxycinnamic acid) under both acidic and basic conditions.[4][5][6]

  • Photodegradation: Cinnamate esters are known to be light-sensitive and can undergo isomerization or other photochemical reactions upon exposure to UV or even ambient light.[3][7]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Based on available data and the chemical nature of the compound, ethanol and dimethyl sulfoxide (DMSO) are commonly used solvents. For applications requiring aqueous dilutions, DMSO is often preferred due to its miscibility with water. However, the choice of solvent can impact stability, and it is crucial to validate the stability in the selected solvent under your specific experimental conditions.

Q3: What are the recommended storage conditions for stock solutions?

A3: To minimize degradation, stock solutions of this compound should be stored under the following conditions:

  • Temperature: Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

  • Light: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.

  • Atmosphere: For maximum stability, especially if the solvent has not been degassed, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

Q4: How can I tell if my this compound stock solution has degraded?

A4: Signs of degradation include:

  • Color Change: A change in the color of the solution, often to a yellowish or brownish hue, can indicate oxidative degradation.

  • Precipitation: The formation of a precipitate may indicate the formation of less soluble degradation products.

  • Reduced Potency: A decrease in the expected biological activity in your experiments.

  • Chromatographic Changes: When analyzed by High-Performance Liquid Chromatography (HPLC), the appearance of new peaks or a decrease in the area of the main compound peak is a clear indicator of degradation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Stock solution has turned yellow/brown. Oxidation of the hydroquinone moiety.- Prepare fresh stock solutions using deoxygenated solvents. - Overlay the solution with an inert gas (argon or nitrogen) before sealing. - Store aliquots in tightly sealed vials to minimize headspace and oxygen exposure. - Consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the stock solution (requires validation for your specific assay).
Unexpected or inconsistent results in bioassays. Degradation of the active compound leading to reduced concentration.- Prepare fresh stock solutions and use them immediately. - Perform a stability study to determine the acceptable duration of use for your working solutions under your experimental conditions. - Verify the concentration of your stock solution using a stability-indicating HPLC method before use.
Precipitate forms in the stock solution upon storage. - Formation of a less soluble degradation product (e.g., the hydrolyzed carboxylic acid). - The concentration of the stock solution is too high for the storage temperature.- Centrifuge the vial to pellet the precipitate and use the supernatant after verifying its concentration. - Prepare a new stock solution at a lower concentration. - If hydrolysis is suspected, ensure the solvent is anhydrous and stored over molecular sieves.
Multiple peaks observed in HPLC analysis of the stock solution. Degradation of the compound into multiple products.- Identify the degradation products if possible using techniques like LC-MS. - Optimize storage conditions (temperature, light, atmosphere) to minimize the formation of these impurities. - If the degradation is unavoidable, purify the compound chromatographically before use.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen gas

  • Amber glass vials with screw caps and PTFE septa

  • Sonicator

  • Analytical balance

Procedure:

  • Weigh out the required amount of this compound in a tared amber vial. For a 10 mM solution, this would be 1.942 mg per 1 mL of DMSO.

  • Add the appropriate volume of anhydrous DMSO to the vial.

  • Briefly sonicate the mixture to ensure complete dissolution.

  • Gently purge the headspace of the vial with argon or nitrogen gas for 10-15 seconds.

  • Immediately cap the vial tightly.

  • Parafilm the cap to ensure an airtight seal.

  • Label the vial with the compound name, concentration, date, and solvent.

  • Store at -80°C.

Protocol 2: Stability Assessment using a Stability-Indicating HPLC Method

This protocol outlines a general procedure for assessing the stability of your stock solution under different conditions. A stability-indicating method is one that can separate the intact drug from its degradation products.

1. HPLC Method Development (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B, and ramp up to elute the compound and any more hydrophobic degradation products. A typical gradient might be 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan).

  • Injection Volume: 10 µL

2. Forced Degradation Study: To ensure your HPLC method is stability-indicating, you must generate degradation products.

  • Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

Inject samples from each condition into the HPLC to confirm that the degradation products are resolved from the parent peak.

3. Stock Solution Stability Study:

  • Prepare a stock solution of this compound as described in Protocol 1.

  • Divide the stock solution into several aliquots.

  • Store the aliquots under different conditions (e.g., -80°C, -20°C, 4°C, room temperature, exposed to light, protected from light).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove an aliquot from each storage condition.

  • Analyze the samples by the stability-indicating HPLC method.

  • Calculate the percentage of the compound remaining relative to the initial time point (T=0).

Data Presentation

Table 1: Illustrative Stability of 10 mM this compound in Different Solvents at -20°C (Protected from Light)

Time (Weeks) % Remaining in DMSO % Remaining in Ethanol
0100.0100.0
199.598.8
298.997.5
497.895.2
895.390.1
1292.185.4

Table 2: Illustrative Effect of Storage Temperature on the Stability of 10 mM this compound in DMSO (Protected from Light)

Time (Weeks) % Remaining at -80°C % Remaining at -20°C % Remaining at 4°C
0100.0100.0100.0
199.999.596.2
299.898.992.5
499.697.885.1
899.295.372.3
1298.892.160.7

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Stability Study Storage cluster_analysis Analysis at Time Points (T=0, 1, 2, 4... weeks) prep1 Weigh Compound prep2 Dissolve in Solvent (e.g., DMSO) prep1->prep2 prep3 Sonicate to Ensure Complete Dissolution prep2->prep3 prep4 Purge with Inert Gas (Ar or N2) prep3->prep4 prep5 Aliquot into Amber Vials prep4->prep5 storage1 Store at -80°C prep5->storage1 Distribute Aliquots storage2 Store at -20°C prep5->storage2 Distribute Aliquots storage3 Store at 4°C prep5->storage3 Distribute Aliquots storage4 Store at RT (Light Protected) prep5->storage4 Distribute Aliquots storage5 Store at RT (Light Exposed) prep5->storage5 Distribute Aliquots analysis1 Remove Aliquots storage1->analysis1 storage2->analysis1 storage3->analysis1 storage4->analysis1 storage5->analysis1 analysis2 HPLC Analysis (Stability-Indicating Method) analysis1->analysis2 analysis3 Calculate % Remaining vs. T=0 analysis2->analysis3

Caption: Workflow for assessing the stability of this compound stock solutions.

troubleshooting_logic cluster_investigation Troubleshooting Pathway start Inconsistent Experimental Results q1 Is the stock solution old or improperly stored? start->q1 a1_yes Prepare Fresh Stock (See Protocol 1) q1->a1_yes Yes q2 Is there visual evidence of degradation (color change, precipitate)? q1->q2 No a3_yes Optimize Storage Conditions (-80°C, light protection, inert atmosphere) a1_yes->a3_yes a1_no Check Other Experimental Parameters (e.g., cell culture, reagents) a2_yes Confirm with HPLC Analysis q2->a2_yes Yes a2_no Consider non-degradation related issues q2->a2_no No q3 Does HPLC show degradation peaks? a2_yes->q3 q3->a3_yes Yes a3_no Issue may not be with stock solution stability q3->a3_no No

References

Technical Support Center: Optimizing Methyl 2,5-dihydroxycinnamate Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2,5-dihydroxycinnamate in cell-based assays.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable analog of erbstatin, a naturally occurring compound.[1] Its primary mechanism of action is the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2][3] By competitively binding to the ATP-binding site of the EGFR kinase domain, it inhibits the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that regulate cell growth, proliferation, and survival.[1][4]

2. What are the recommended storage and handling conditions for this compound?

  • Powder: Store at -20°C for up to 3 years.

  • Stock Solutions (in DMSO):

    • -80°C for up to 6 months.

    • -20°C for up to 1 month.

To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[2][5]

3. How do I prepare a stock solution of this compound?

This compound is soluble in DMSO and ethanol.[3] For cell-based assays, DMSO is the most common solvent.

  • Example Stock Solution Preparation (10 mM in DMSO):

    • The molecular weight of this compound is 194.18 g/mol .

    • To prepare a 10 mM stock solution, dissolve 1.94 mg of the compound in 1 mL of high-purity, anhydrous DMSO.

    • Ensure complete dissolution by gentle vortexing. For higher concentrations, warming to 60°C and sonication may be necessary.[2]

4. What is a typical starting concentration range for in vitro experiments?

The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on reported IC50 values for cytotoxicity, a starting concentration range of 1 µM to 20 µM is recommended for initial screening experiments.[2] For non-cytotoxic assays, such as evaluating the inhibition of EGFR signaling, lower concentrations (e.g., 0.1 µM to 5 µM) may be more appropriate.

Troubleshooting Guides

Issue 1: Precipitate Formation in Cell Culture Media

Question: I observed a precipitate in my cell culture wells after adding the this compound working solution. What could be the cause and how can I prevent it?

Answer:

Potential Cause Troubleshooting Steps
Low Solubility in Aqueous Media This compound has low aqueous solubility. When a concentrated DMSO stock is diluted into aqueous culture media, the compound can precipitate.
* Action: Ensure the final DMSO concentration in your culture media is low, typically ≤ 0.5%. Prepare intermediate dilutions of your working solution in culture media before adding to the final cell culture plate. Vortex gently between dilutions.
Interaction with Media Components Components in the serum or media supplements may interact with the compound, leading to precipitation.
* Action: Try using a serum-free or reduced-serum medium for the duration of the treatment, if compatible with your cell line. Alternatively, prepare the final dilution of the compound in the basal medium before adding any supplements.
Temperature Shock Rapid changes in temperature when adding a cold working solution to warm media can sometimes cause less soluble compounds to precipitate.
* Action: Allow the working solution to equilibrate to room temperature before adding it to the cell culture plate containing warm media.
Issue 2: High Variability or Lack of Reproducibility in Assay Results

Question: My results with this compound are inconsistent between experiments. What are the possible reasons and solutions?

Answer:

Potential Cause Troubleshooting Steps
Inconsistent Stock Solution Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound.
* Action: Aliquot your stock solution into single-use vials and store them at -80°C. Use a fresh aliquot for each experiment.
Cell Seeding Density The number of cells at the time of treatment can significantly impact the apparent efficacy of a compound.
* Action: Maintain a consistent cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment. Optimize the seeding density for your specific cell line and assay duration.
Compound Stability in Media The stability of this compound in culture media over long incubation periods may vary.
* Action: For long-term assays (> 48 hours), consider refreshing the media with a freshly prepared compound solution at intermediate time points.
Pipetting Errors Inaccurate pipetting, especially of small volumes of concentrated stock solutions, can lead to significant variations in the final concentration.
* Action: Use calibrated pipettes and prepare serial dilutions to minimize errors associated with pipetting very small volumes.
Issue 3: Unexpected Cytotoxicity at Low Concentrations

Question: I am observing significant cell death at concentrations where I expected to only see inhibition of signaling. Why might this be happening?

Answer:

Potential Cause Troubleshooting Steps
High Sensitivity of the Cell Line Some cell lines are inherently more sensitive to EGFR inhibition or may be susceptible to off-target effects of the compound.
* Action: Perform a dose-response curve for cytotoxicity (e.g., using an MTT or similar assay) to determine the IC50 value for your specific cell line. This will help you define a non-toxic working concentration range.
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
* Action: Ensure the final concentration of DMSO in your cell culture media is well below the toxic threshold for your cell line (typically < 0.5%). Include a vehicle control (media with the same concentration of DMSO as your treated samples) in all experiments.
Off-Target Effects At higher concentrations, the compound may have off-target effects that contribute to cytotoxicity.
* Action: If possible, use a rescue experiment (e.g., by adding a downstream signaling component) or a secondary assay to confirm that the observed effect is due to EGFR inhibition.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound in various human cell lines.

Cell LineAssay TypeIncubation TimeIC50 (µM)
A549 (Lung Carcinoma)MTT Assay72 hours4.14[2][5]
NCI-H661 (Lung Carcinoma)MTT Assay72 hours4.19[2]
HaCaT (Keratinocyte)MTT Assay72 hours9.69[2][5]

Note: The IC50 values are a measure of the concentration of a drug that is required for 50% inhibition of cell viability.

Experimental Protocols

Protocol 1: Determining Cytotoxicity using MTT Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture media from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (e.g., 0.1%).

  • Cell Treatment: Remove the old media from the cells and add the media containing the different concentrations of the compound. Include wells with media and vehicle control (DMSO) and wells with media only (blank).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: EGFR Kinase Inhibition Assay (Cell-Free)

This protocol describes a method to assess the direct inhibitory effect of this compound on EGFR kinase activity.

  • Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT).[6] Prepare solutions of recombinant EGFR enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer.

  • Kinase Reaction: In a 96-well plate, add the recombinant EGFR enzyme, the substrate, and the different concentrations of this compound.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ADP production using a commercial kit like ADP-Glo™.[6]

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound relative to a no-inhibitor control and determine the IC50 value.

Protocol 3: Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

experimental_workflow General Experimental Workflow for Cell-Based Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solutions (Serial Dilutions) prep_stock->prep_working seed_cells Seed Cells in Multi-well Plate treat_cells Treat Cells with Compound seed_cells->treat_cells prep_working->treat_cells incubate Incubate (e.g., 24-72h) treat_cells->incubate cytotoxicity Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis kinase Kinase Activity Assay incubate->kinase readout Measure Readout (Absorbance, Fluorescence, etc.) cytotoxicity->readout apoptosis->readout kinase->readout analyze Calculate % Inhibition / Viability Determine IC50 readout->analyze

Caption: General workflow for cell-based assays with this compound.

egfr_pathway EGFR Signaling Pathway and Inhibition ligand EGF Ligand egfr EGFR ligand->egfr Binds autophosphorylation Autophosphorylation egfr->autophosphorylation Activates inhibitor This compound inhibitor->autophosphorylation Inhibits ras RAS autophosphorylation->ras pi3k PI3K autophosphorylation->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Growth erk->proliferation akt AKT pi3k->akt akt->proliferation

Caption: Inhibition of the EGFR signaling pathway by this compound.

References

"common challenges in EGFR inhibition assays with small molecules"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with EGFR inhibition assays using small molecules.

Troubleshooting Guides

Problem 1: High Variability or Poor Reproducibility in Cell-Based Assay Results

Possible Causes and Solutions

CauseSolution
Cell Line Integrity and Passage Number Maintain a consistent and low passage number for your cell lines. High passage numbers can lead to genetic drift and altered EGFR expression or mutation status. Regularly authenticate cell lines.
Inconsistent Seeding Density Ensure uniform cell seeding across all wells. Use a calibrated multichannel pipette or an automated cell dispenser. Perform a cell count immediately before seeding.
Reagent Variability Use reagents from the same lot for the duration of an experiment. If a new lot is introduced, perform a bridging study to ensure consistency.[1]
Edge Effects in Microplates Avoid using the outer wells of microplates, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to create a humidity barrier.
Inconsistent Incubation Times Standardize the incubation time with the small molecule inhibitor across all experiments. IC50 values are highly dependent on the duration of treatment.[2]
DMSO Concentration Ensure the final concentration of DMSO (or other solvent) is consistent across all wells, including controls. High concentrations of DMSO can be toxic to cells. A final concentration should typically not exceed 1%.[3]
Problem 2: Weak or No Signal in Western Blot for EGFR or Phospho-EGFR

Possible Causes and Solutions

CauseSolution
Low EGFR Expression Confirm EGFR expression levels in your chosen cell line. You may need to use a positive control cell line known to have high EGFR expression. Consider concentrating the cell lysate to enrich for the target protein.
Inefficient Protein Extraction Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. Ensure complete cell lysis by sonication or mechanical disruption. Keep samples on ice throughout the process.
Poor Protein Transfer For large proteins like EGFR (~170 kDa), optimize the transfer conditions. Use a lower percentage methanol in the transfer buffer (e.g., 10%) and consider an overnight transfer at a lower voltage in the cold. A 0.45 µm PVDF membrane is recommended for large proteins. Adding 0.1% SDS to the transfer buffer can also aid in the transfer of large proteins.
Inactive Antibody Check the antibody datasheet for recommended applications and dilutions. Use a fresh antibody aliquot and ensure proper storage conditions have been maintained. Perform a dot blot to confirm antibody activity.[4]
Epitope Masking If using a primary antibody that recognizes a structural epitope, ensure that the protein is not fully denatured if the antibody requires a native conformation.[5] Some antibodies may require specific fixation or permeabilization methods.
Problem 3: Discrepancy Between Biochemical (Kinase) and Cell-Based Assay Results

Possible Causes and Solutions

CauseSolution
Cell Permeability of the Inhibitor A potent inhibitor in a biochemical assay may have poor cell permeability, leading to reduced activity in a cell-based assay. Consider performing a cell permeability assay or modifying the compound to improve its drug-like properties.
Off-Target Effects The inhibitor may have off-target effects in the cellular context that are not apparent in a purified kinase assay.[6] These off-target effects could influence cell viability independently of EGFR inhibition.
Presence of ATP Competition in Cells Biochemical assays may use a lower, fixed concentration of ATP, whereas intracellular ATP concentrations are much higher and can outcompete ATP-competitive inhibitors.
Drug Efflux Pumps Cells may express efflux pumps (e.g., P-glycoprotein/MDR1) that actively remove the inhibitor from the cytoplasm, reducing its effective concentration at the target.[7]
Activation of Bypass Signaling Pathways In a cellular context, inhibition of EGFR may lead to the activation of compensatory signaling pathways that promote cell survival, masking the effect of the inhibitor.[8]

Frequently Asked Questions (FAQs)

Q1: Why is my EGFR inhibitor showing low potency against a cell line with a known activating EGFR mutation?

A1: Several factors could be at play. First, the cell line may harbor an additional resistance mutation, such as T790M or a C797S mutation, which can reduce the binding affinity of certain inhibitors.[9] Second- and third-generation inhibitors have been developed to overcome some of these resistance mutations.[10][11] It is also possible that the cells have developed resistance through non-genetic mechanisms, such as the activation of bypass signaling pathways like MET or AXL, which can sustain cell proliferation even when EGFR is inhibited.[8]

Q2: How do I choose the right cell line for my EGFR inhibition studies?

A2: The choice of cell line is critical and depends on the specific research question. If you are screening for inhibitors against a particular EGFR mutation, you should use a cell line that endogenously expresses that mutation (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M).[10] For studying acquired resistance, you might use a sensitive cell line that has been chronically exposed to an EGFR inhibitor to generate a resistant subline. It is also important to consider the genetic background of the cell line, as other mutations can influence the response to EGFR inhibitors.

Q3: What are the key differences between first, second, and third-generation EGFR inhibitors?

A3:

  • First-generation inhibitors (e.g., gefitinib, erlotinib) are reversible, ATP-competitive inhibitors that are effective against common activating mutations like exon 19 deletions and L858R.[10]

  • Second-generation inhibitors (e.g., afatinib, dacomitinib) are irreversible and bind covalently to the kinase domain. They are more potent than first-generation inhibitors and can overcome some resistance mechanisms, but they also have increased toxicity due to inhibition of wild-type EGFR.[11]

  • Third-generation inhibitors (e.g., osimertinib) are also irreversible but are designed to be selective for mutant EGFR, particularly the T790M resistance mutation, while sparing wild-type EGFR.[8][10] This increased selectivity leads to a better therapeutic window and reduced side effects.[12]

Q4: How can I confirm that my small molecule is inhibiting EGFR in cells?

A4: A common method is to perform a Western blot to assess the phosphorylation status of EGFR and its downstream effectors. Treatment with an effective EGFR inhibitor should lead to a decrease in the phosphorylation of EGFR (p-EGFR) at key tyrosine residues (e.g., Y1068). You should also observe reduced phosphorylation of downstream signaling proteins such as AKT (p-AKT) and ERK (p-ERK).

Q5: What is the significance of the IC50 value and how should I interpret it?

A5: The IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor required to reduce a specific biological activity by 50%.[13] In the context of cell-based assays, it typically refers to the concentration that reduces cell viability or proliferation by half.[13] It is a measure of the inhibitor's potency. However, the IC50 value is not an absolute constant and can be influenced by experimental conditions such as cell type, inhibitor exposure time, and the specific assay used.[2] Therefore, it is important to standardize these conditions when comparing the IC50 values of different compounds.

Experimental Protocols

Protocol 1: Cell-Based EGFR Inhibition Assay (MTT/XTT Assay)
  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Inhibitor Treatment:

    • Prepare a serial dilution of the small molecule inhibitor in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations.

    • Include wells with medium and the vehicle (e.g., DMSO) as a negative control.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT/XTT Assay:

    • Prepare the MTT or XTT reagent according to the manufacturer's instructions.

    • Add the appropriate volume of the reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control to obtain the percentage of cell viability.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.[2]

Protocol 2: Western Blot for Phospho-EGFR
  • Cell Lysis:

    • Plate and treat cells with the EGFR inhibitor as for the cell-based assay.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

    • Confirm successful transfer by Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-EGFR (and total EGFR as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the signal using an imaging system or X-ray film.

Visualizations

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Small Molecule Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and point of small molecule inhibition.

Troubleshooting_Workflow Start Inconsistent Assay Results Check_Cells Check Cell Culture Conditions: - Passage number - Seeding density - Contamination Start->Check_Cells Still_Issue_Cells Issue Persists Check_Cells->Still_Issue_Cells Check_Reagents Verify Reagents: - Lot consistency - Proper storage - Expiration dates Still_Issue_Reagents Issue Persists Check_Reagents->Still_Issue_Reagents Check_Protocol Review Protocol Execution: - Incubation times - Pipetting accuracy - Plate edge effects Still_Issue_Protocol Issue Persists Check_Protocol->Still_Issue_Protocol Problem_Solved Problem Resolved Still_Issue_Cells->Check_Reagents No Authenticate_Cells Authenticate Cell Line Still_Issue_Cells->Authenticate_Cells Yes Still_Issue_Reagents->Check_Protocol No New_Reagents Test New Reagent Lots Still_Issue_Reagents->New_Reagents Yes Still_Issue_Protocol->Problem_Solved No Optimize_Protocol Optimize Assay Protocol Still_Issue_Protocol->Optimize_Protocol Yes Authenticate_Cells->Problem_Solved New_Reagents->Problem_Solved Optimize_Protocol->Problem_Solved

Caption: Troubleshooting decision tree for inconsistent assay results.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture & Seeding Start->Cell_Culture Inhibitor_Treatment 2. Inhibitor Treatment Cell_Culture->Inhibitor_Treatment Assay 3. Viability/Kinase Assay Inhibitor_Treatment->Assay Data_Acquisition 4. Data Acquisition Assay->Data_Acquisition Data_Analysis 5. Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for an EGFR inhibition assay.

References

Technical Support Center: Accurate Antioxidant Capacity Measurements for Methyl 2,5-dihydroxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy of antioxidant capacity measurements for Methyl 2,5-dihydroxycinnamate.

Troubleshooting Guide

This guide addresses specific issues you may encounter during antioxidant capacity assays such as DPPH, ABTS, and ORAC.

Issue 1: Inconsistent or Poorly Reproducible Results in the DPPH Assay

  • Question: My DPPH assay results for this compound show high variability between replicates. What are the common causes and solutions?

  • Answer: Inconsistent results in the DPPH assay can stem from several factors:

    • Reaction Time: The reaction between this compound and the DPPH radical may not have reached its endpoint. Cinnamic acid derivatives can exhibit complex reaction kinetics.[1] It is crucial to perform a time-course experiment to determine the optimal incubation time where the absorbance stabilizes. For some phenolic compounds, a reaction time of 15 minutes in the dark has been found to be optimal.[2]

    • Solvent Choice: The solvent can significantly influence the antioxidant activity trend.[3] The choice of solvent, such as methanol or ethanol, affects the reaction kinetics and the stability of the DPPH radical.[4][5] Ensure the solvent is consistent across all samples, standards, and blanks. For polar and phenolic compounds, using aqueous methanol can sometimes yield better results.[5]

    • DPPH Concentration: The concentration of the DPPH radical is a critical factor.[2] Prepare the DPPH solution fresh daily and protect it from light to prevent degradation. Ensure the initial absorbance of the DPPH solution is consistent for all experiments, typically around 1.0 ± 0.2 at 517 nm.[5]

    • Sample Concentration: Using a single, high concentration of the antioxidant can lead to saturation effects and impede access to the DPPH radical, making comparisons inaccurate.[1] It is essential to test a range of concentrations to determine a linear response range.

Issue 2: Unexpectedly Low or High Readings in the ORAC Assay

  • Question: My ORAC assay is giving unexpected values for this compound. What could be causing this?

  • Answer: The ORAC assay is sensitive to several experimental variables:

    • AAPH Addition: A common systematic error is the delay in the start of the reaction across a 96-well plate due to the time it takes to dispense the free radical generator, AAPH.[6] Using an automated injection system can minimize this variability.

    • Fluorescence Interference: this compound or its oxidation byproducts may have native fluorescence that overlaps with the fluorescein probe, leading to inaccurate readings.[1] Run a control sample with your compound and the fluorescein probe but without AAPH to check for any direct interactions or spectral overlap.

    • Reaction Kinetics: Not all antioxidants follow the same reaction kinetics as the Trolox standard.[7] Calculating the antioxidant capacity based solely on the Area Under the Curve (AUC) can be misleading if the kinetics differ significantly.[7] It is advisable to also analyze the lag phase of the fluorescence decay curve to get a more complete picture of the antioxidant activity.

Issue 3: Difficulty Dissolving this compound

  • Question: I am having trouble dissolving this compound in the assay buffer. How can I improve its solubility without affecting the results?

  • Answer: this compound, being a methyl ester, may have limited solubility in purely aqueous buffers.

    • Co-solvents: You can use a small, controlled amount of an organic solvent like DMSO or ethanol to first dissolve the compound before making the final dilution in the assay buffer. It is critical to ensure the final concentration of the organic solvent is low (typically <1%) and is consistent in all wells (including standards and blanks) as it can affect the reaction.[3]

    • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. However, altering the pH must be done with caution as it can also change the antioxidant mechanism and assay performance. The CUPRAC assay, for example, works at a physiological pH.[8]

Frequently Asked Questions (FAQs)

  • Question: Which antioxidant capacity assay is best for this compound?

  • Answer: The choice depends on the research question. Assays are broadly classified into Hydrogen Atom Transfer (HAT) based methods and Electron Transfer (ET) based methods.[8]

    • ORAC is a HAT-based assay that measures the ability to quench peroxyl radicals, which is relevant to lipid peroxidation.[9]

    • DPPH and ABTS are ET-based assays that measure the capacity to reduce an oxidant.[8] Cinnamic acids and their esters have been shown to react with the DPPH radical via an electron-transfer mechanism in alcoholic solutions.[4]

    • It is recommended to use at least two methods, preferably one HAT and one ET, to get a comprehensive antioxidant profile.

  • Question: Can this compound act as a pro-oxidant?

  • Answer: Yes, under certain conditions, phenolic compounds, including flavonoids, can exhibit pro-oxidant activity, which is often concentration-dependent.[8] This can occur in the presence of metal ions like copper. It is an important factor to consider, especially when investigating biological systems.

  • Question: How do I select the right concentration range for my experiments?

  • Answer: It is crucial to establish a dose-response curve for this compound in the specific assay you are using. Start with a wide range of concentrations to identify the linear range where the antioxidant effect is proportional to the concentration. This avoids issues with saturation at high concentrations and ensures accurate quantification.[1]

  • Question: How long should I wait before taking a reading in the DPPH or ABTS assay?

  • Answer: The reaction kinetics can vary. For DPPH, some protocols suggest 15-30 minutes.[2][5] For ABTS, a 6-minute reaction time has been reported as optimal under specific conditions.[2] It is best practice to perform a kinetic study by taking readings at multiple time points (e.g., 5, 15, 30, 60 minutes) to determine when the reaction plateaus for your specific compound and conditions.

Quantitative Data Summary

Table 1: Optimized Conditions for DPPH and ABTS Assays

Parameter DPPH Assay ABTS Assay
Reagent Concentration 280 µM Adjusted to 0.7 absorbance units
Solvent Ethanol 70% Ethanol
Reaction Time 15 minutes (in the dark) 6 minutes (in the dark)
Linear Range (Trolox) 7 - 140 µM 1 - 70% inhibition
Wavelength ~517 nm ~734 nm

Data synthesized from optimization studies.[2][5]

Table 2: Typical Reagent Concentrations for the ORAC Assay

Reagent Typical Final Concentration
Fluorescein (FL) 70 nM
AAPH 12 mM
Trolox Standard 6.25 - 100 µM
Buffer 75 mM Phosphate Buffer (pH 7.4)

These concentrations are typical starting points and may require optimization.

Experimental Protocols

1. DPPH Radical Scavenging Assay Protocol

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in methanol or ethanol.

    • Prepare a ~0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Keep this solution in an amber bottle and in the dark. Adjust the concentration to obtain an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure:

    • Create a series of dilutions of your sample from the stock solution.

    • In a microplate well or cuvette, add 50 µL of your sample dilution.

    • Add 150 µL of the DPPH working solution to the well.

    • For the blank, use 50 µL of the solvent instead of the sample.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[5]

    • Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

2. ABTS Radical Cation Decolorization Assay Protocol

  • Preparation of ABTS•+ Radical Solution:

    • Prepare a 7 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution and a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This creates the ABTS•+ radical stock solution.

  • Assay Procedure:

    • Dilute the ABTS•+ stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm. This is your working solution.

    • Add 20 µL of your sample dilutions to a microplate well.

    • Add 180 µL of the ABTS•+ working solution.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes in the dark.[2]

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition using the same formula as for the DPPH assay.

3. Oxygen Radical Absorbance Capacity (ORAC) Assay Protocol

  • Preparation of Reagents:

    • Prepare all solutions in a 75 mM phosphate buffer (pH 7.4).

    • Prepare a Trolox standard curve (e.g., 6.25 to 100 µM).

    • Prepare sample dilutions of this compound.

    • Prepare a 70 nM fluorescein (FL) solution and a 12 mM AAPH solution. Keep AAPH on ice and prepare it fresh.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of sample, standard, or blank (buffer) to appropriate wells.

    • Add 150 µL of the fluorescein solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes in the plate reader.

  • Measurement:

    • Set the plate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

    • Initiate the reaction by injecting 25 µL of the AAPH solution into each well.

    • Measure the fluorescence every 1-2 minutes for at least 60 minutes or until the fluorescence has decayed by >95%.

  • Calculation:

    • Calculate the net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank.

    • Plot the net AUC of the Trolox standards against their concentration to create a standard curve.

    • Determine the ORAC value of the samples in Trolox Equivalents (TE) from the standard curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Sample Prepare Methyl 2,5-dihydroxycinnamate Stock Solution Reaction Mix Sample/Standard with Reagents in Microplate Prep_Sample->Reaction Prep_Reagent Prepare Assay-Specific Reagents (DPPH, ABTS, or AAPH/Fluorescein) Prep_Reagent->Reaction Prep_Standard Prepare Standard (e.g., Trolox) Dilutions Prep_Standard->Reaction Incubate Incubate under Controlled Conditions (Time, Temp, Light) Reaction->Incubate Measure Measure Absorbance or Fluorescence Incubate->Measure Calculate Calculate % Inhibition or Area Under Curve (AUC) Measure->Calculate Quantify Quantify Activity vs. Standard Curve Calculate->Quantify

Caption: General experimental workflow for antioxidant capacity assays.

Troubleshooting_Tree Start Inaccurate Results Q_Reproducibility Poor Reproducibility? Start->Q_Reproducibility Q_Values Unexpectedly High/Low Values? Start->Q_Values A_Kinetics Check Reaction Kinetics: Perform Time-Course Study Q_Reproducibility->A_Kinetics Yes A_Solvent Standardize Solvent Across All Wells Q_Reproducibility->A_Solvent Yes A_Concentration Verify Reagent Stability & Concentration Q_Reproducibility->A_Concentration Yes Q_Reproducibility->Q_Values No A_Interference Run Controls for Compound Interference (Color/Fluorescence) Q_Values->A_Interference Yes A_Linearity Check Linearity: Test a Range of Sample Concentrations Q_Values->A_Linearity Yes A_Mechanism Consider Assay Mechanism (HAT vs ET) Q_Values->A_Mechanism Yes Assay_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_ET Electron Transfer (ET) HAT_Radical Peroxyl Radical (ROO•) HAT_Products Stable Radical (ArO•) + Neutral Molecule (ROOH) HAT_Radical->HAT_Products HAT_Antioxidant Antioxidant (ArOH) HAT_Antioxidant->HAT_Products H• HAT_Example Example: ORAC ET_Radical Radical Cation (e.g., ABTS•+) ET_Products Antioxidant Radical (ArOH•+) + Reduced Probe (ABTS) ET_Radical->ET_Products ET_Antioxidant Antioxidant (ArOH) ET_Antioxidant->ET_Products e- ET_Example Examples: DPPH, ABTS

References

"dissolving Methyl 2,5-dihydroxycinnamate in DMSO for experiments"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Methyl 2,5-dihydroxycinnamate dissolved in DMSO for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is 125 mg/mL.[1] To achieve this, warming to 60°C and ultrasonication may be required. It is also recommended to use newly opened DMSO as it is hygroscopic, and water content can affect solubility.[1]

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of fresh, high-quality DMSO. Ensure complete dissolution, using warming and ultrasonication if necessary. For example, to prepare a 10 mM stock solution, you would dissolve 1 mg of the compound in 0.5150 mL of DMSO.[1]

Q4: What are the recommended storage conditions for the DMSO stock solution?

A4: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q5: What are typical working concentrations for cell-based assays?

A5: The optimal working concentration will vary depending on the cell line and the specific experimental endpoint. However, a starting point can be derived from its reported IC50 value. For example, the IC50 of this compound in A549 cells has been reported to be 4.14 μM.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Troubleshooting Guides

Issue 1: The this compound powder is not dissolving completely in DMSO.

  • Possible Cause 1: Insufficient Solvent Volume.

    • Solution: Ensure you are using the correct volume of DMSO for the amount of powder, based on the desired concentration and the compound's solubility (125 mg/mL).[1]

  • Possible Cause 2: Low-Quality or Old DMSO.

    • Solution: DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of compounds. Use fresh, anhydrous, research-grade DMSO.[1]

  • Possible Cause 3: Insufficient Agitation or Heating.

    • Solution: Gentle warming to 60°C and ultrasonication can aid in the dissolution of this compound in DMSO.[1]

Issue 2: The compound precipitates out of solution when diluting the DMSO stock in aqueous media (e.g., cell culture medium).

  • Possible Cause 1: Rapid Change in Solvent Polarity.

    • Solution: This is a common issue when diluting DMSO stock solutions into aqueous buffers. To mitigate this, perform a stepwise dilution. First, dilute the DMSO stock solution with a small volume of an intermediate solvent that is miscible with both DMSO and water, if your experiment allows. Alternatively, add the DMSO stock to the aqueous solution dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations of the compound.

  • Possible Cause 2: Final DMSO Concentration is too High.

    • Solution: High concentrations of DMSO can be toxic to cells. For most cell-based assays, it is recommended to keep the final concentration of DMSO below 0.5%. Ensure your dilution scheme results in a final DMSO concentration that is non-toxic to your cells and allows the compound to remain in solution.

  • Possible Cause 3: Working Concentration Exceeds Aqueous Solubility.

    • Solution: While highly soluble in DMSO, the aqueous solubility of this compound is much lower. If you observe precipitation even with proper dilution techniques, you may be exceeding the compound's solubility limit in your final aqueous medium. Consider reducing the final working concentration.

Data Presentation

Table 1: Solubility and Stock Solution Preparation

PropertyValueReference
Solvent DMSO[1]
Solubility in DMSO 125 mg/mL (643.73 mM)[1]
Molecular Weight 194.18 g/mol [1]

Table 2: Stock Solution Preparation Examples

Desired ConcentrationMass of CompoundVolume of DMSO
1 mM1 mg5.1499 mL
5 mM1 mg1.0300 mL
10 mM1 mg0.5150 mL
1 mM5 mg25.7493 mL
5 mM5 mg5.1499 mL
10 mM5 mg2.5749 mL
1 mM10 mg51.4986 mL
5 mM10 mg10.2997 mL
10 mM10 mg5.1499 mL
Data adapted from MedChemExpress.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, research-grade DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Water bath or sonicator (optional)

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the powder is completely dissolved. If necessary, gently warm the solution to 60°C or use an ultrasonic bath to aid dissolution.[1]

    • Once dissolved, aliquot the stock solution into single-use, sterile tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Cell-Based EGFR Phosphorylation Assay

This is a general protocol and may need to be optimized for your specific cell line and experimental conditions.

  • Materials:

    • Cells expressing EGFR (e.g., A431 cells)

    • Cell culture medium

    • Serum-free medium

    • This compound DMSO stock solution

    • EGF (Epidermal Growth Factor)

    • Phosphate-buffered saline (PBS)

    • Lysis buffer containing protease and phosphatase inhibitors

    • Antibodies: anti-phospho-EGFR and anti-total-EGFR

    • Appropriate secondary antibodies

    • Detection reagents (e.g., for Western blotting or ELISA)

  • Procedure:

    • Seed cells in a suitable culture plate and allow them to adhere and grow to the desired confluency.

    • Serum-starve the cells for 18-24 hours by replacing the growth medium with serum-free medium.

    • Prepare serial dilutions of the this compound DMSO stock solution in serum-free medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).

    • Pre-treat the cells with the different concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with an optimal concentration of EGF (e.g., 50-100 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.[1]

    • Immediately after stimulation, wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Quantify the protein concentration of the lysates.

    • Analyze the phosphorylation status of EGFR using a suitable method such as Western blotting or a cell-based ELISA, using anti-phospho-EGFR and anti-total-EGFR antibodies.

Visualizations

EGFR_Signaling_Pathway cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K MDMC This compound MDMC->Dimerization Inhibits RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution in DMSO Start->Prepare_Stock Seed_Cells Seed and Culture Cells Start->Seed_Cells Treat Pre-treat with Compound or Vehicle (DMSO) Prepare_Stock->Treat Serum_Starve Serum Starve Cells Seed_Cells->Serum_Starve Serum_Starve->Treat Stimulate Stimulate with EGF Treat->Stimulate Lyse Wash and Lyse Cells Stimulate->Lyse Analyze Analyze EGFR Phosphorylation (Western Blot / ELISA) Lyse->Analyze End End Analyze->End

Caption: Workflow for a Cell-Based EGFR Phosphorylation Assay.

References

"storage and handling recommendations for Methyl 2,5-dihydroxycinnamate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of Methyl 2,5-dihydroxycinnamate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, the solid powder form of this compound should be stored at -20°C for up to three years.[1][2] Some suppliers also recommend storage at or below -10°C.[3]

Q2: How should I store solutions of this compound?

Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] For solutions, storage at -80°C is recommended for up to six months, while storage at -20°C is suitable for up to one month.[1] One supplier suggests that solutions stored at -80°C can be stable for up to one year.[2]

Q3: In which solvents is this compound soluble?

This compound is soluble in Dimethyl Sulfoxide (DMSO) and ethanol.[1][2][4] For DMSO, a concentration of 125 mg/mL can be achieved with ultrasonic warming and heating to 60°C.[1] It is advised to use newly opened, non-hygroscopic DMSO for best results.[1] In ethanol, a solubility of 10 mg/mL is reported, for which sonication is recommended.[2]

Q4: What are the primary hazards associated with handling this compound?

According to safety data sheets, this compound can cause skin and serious eye irritation.[5][6] Some classifications also list it as toxic if swallowed, toxic in contact with skin, and toxic if inhaled, and it may cause respiratory irritation.[5] It may also cause an allergic skin reaction.[7]

Q5: What personal protective equipment (PPE) should be worn when handling this compound?

It is recommended to wear protective gloves and eye protection.[6] In case of dust generation, respiratory protection should be used.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound appears degraded or discolored. Improper storage conditions (e.g., exposure to light, moisture, or elevated temperatures).Ensure the compound is stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[8] For long-term stability, store the solid at -20°C.[1][2]
Difficulty dissolving the compound. The compound may require specific conditions for solubilization. The solvent may have absorbed moisture.For DMSO, use ultrasonic warming and heat to 60°C to aid dissolution.[1] Always use fresh, anhydrous DMSO as it is hygroscopic.[1] For ethanol, sonication is recommended to facilitate dissolution.[2]
Inconsistent experimental results. Repeated freeze-thaw cycles of stock solutions may be causing degradation of the compound.Prepare aliquots of the stock solution to avoid multiple freeze-thaw cycles.[1] Store aliquots at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[1]
Precipitate forms in the stock solution upon storage. The solution may be supersaturated, or the storage temperature may be too high.Ensure the compound is fully dissolved initially. If precipitation occurs upon cooling, you may need to gently warm the solution before use. Store solutions at the recommended low temperatures (-20°C or -80°C) to maintain stability.[1]

Quantitative Data Summary

Storage Conditions
Form Temperature Duration Source
Solid Powder-20°C3 years[1][2]
Solid Powder≤ -10°CNot Specified[3]
In Solvent-80°C6 months - 1 year[1][2]
In Solvent-20°C1 month[1]
Solubility
Solvent Concentration Notes Source
DMSO125 mg/mL (643.73 mM)Requires ultrasonic warming and heating to 60°C. Use newly opened DMSO.[1]
Ethanol10 mg/mL (51.5 mM)Sonication is recommended.[2]

Experimental Protocols & Workflows

Preparation of Stock Solutions

A detailed methodology for preparing stock solutions is crucial for experimental reproducibility.

  • Weighing the Compound: In a well-ventilated area, and using appropriate personal protective equipment (PPE), accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO or ethanol) to the powder.

  • Dissolution:

    • For DMSO: To achieve a high concentration (e.g., 125 mg/mL), use an ultrasonic bath and warm the solution, heating to 60°C until the solid is completely dissolved.[1]

    • For Ethanol: Use sonication to aid the dissolution process.[2]

  • Aliquoting and Storage: Once the compound is fully dissolved, divide the stock solution into smaller, single-use aliquots. Store these aliquots at -80°C for long-term storage or at -20°C for short-term storage to prevent degradation from repeated freeze-thaw cycles.[1]

First Aid Procedures

In the event of exposure, follow these first aid measures:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of water. If skin irritation or a rash occurs, seek medical advice.[6][7]

  • Eye Contact: Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing. If eye irritation persists, get medical advice or attention.[6]

  • Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[6]

  • Ingestion: If you feel unwell, seek medical advice. Rinse the mouth.[6]

A rescuer should wear appropriate personal protective equipment, such as rubber gloves and safety goggles.[6]

Visualized Workflow for Handling and Storage

G Workflow for Handling and Storage of this compound cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use start Start: Obtain Solid Compound weigh Weigh Compound (Use PPE) start->weigh add_solvent Add Solvent (DMSO or Ethanol) weigh->add_solvent dissolve Dissolve (Heating/Sonication) add_solvent->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_long Long-Term Storage (-80°C, up to 1 year) aliquot->store_long store_short Short-Term Storage (-20°C, up to 1 month) aliquot->store_short use Use in Experiment store_long->use store_short->use

Caption: Workflow for the preparation and storage of this compound solutions.

References

"preventing degradation of Methyl 2,5-dihydroxycinnamate during experiments"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl 2,5-dihydroxycinnamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation during experiments and to offer troubleshooting solutions for common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a phenolic compound known for its antioxidant and anti-inflammatory properties. In research, it is widely utilized as a potent and stable inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase activity. Its applications span from cancer research, particularly in studying EGFR signaling pathways, to cosmetic and food science as a natural preservative and skin-protecting agent.

Q2: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, proper storage is crucial. For the powdered form, it is recommended to store it at -20°C for up to three years. When in a solvent, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: What are the best solvents for dissolving this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[2] For cell-based assays, it is crucial to use high-purity, anhydrous solvents to minimize potential degradation and experimental artifacts.

Q4: Is this compound sensitive to light?

Yes, like many phenolic compounds, this compound can be sensitive to light. Cinnamic acid derivatives can undergo photodegradation upon exposure to UV light.[3][4] Therefore, it is recommended to store solutions in amber vials or tubes wrapped in aluminum foil and to minimize light exposure during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that you might encounter during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected activity in EGFR inhibition assays.
  • Possible Cause 1: Degradation of the compound due to improper storage or handling.

    • Solution: Ensure that the compound and its solutions are stored at the recommended temperatures and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Possible Cause 2: Suboptimal assay conditions.

    • Solution: Verify the concentrations of ATP and the substrate in your kinase assay, as these can affect the inhibitory activity. Ensure the pH of the assay buffer is within the optimal range for both the enzyme and the inhibitor.

  • Possible Cause 3: Interference from solvents.

    • Solution: High concentrations of solvents like DMSO can inhibit enzyme activity. Keep the final solvent concentration in the assay as low as possible, typically below 1%.

Issue 2: High background or variable results in antioxidant activity assays (e.g., DPPH assay).
  • Possible Cause 1: Reaction time is not optimized.

    • Solution: The reaction of DPPH with antioxidants can be time-dependent.[5] Perform a time-course experiment to determine the optimal incubation time for your specific experimental conditions.

  • Possible Cause 2: Interference from the sample color.

    • Solution: If your this compound solution or extract is colored, it can interfere with the absorbance reading. Run a control sample containing the compound without the DPPH reagent and subtract this background absorbance from your results.

  • Possible Cause 3: Instability of the DPPH reagent.

    • Solution: The DPPH radical is light-sensitive and can degrade over time. Prepare fresh DPPH solution daily and store it in the dark.

Issue 3: Appearance of unexpected peaks during HPLC analysis.
  • Possible Cause 1: Degradation of this compound.

    • Solution: Degradation can occur due to exposure to high pH, temperature, or light.[4][6][7][8][9][10] Analyze samples promptly after preparation and ensure the mobile phase is not strongly alkaline. If degradation is suspected, a forced degradation study can help identify potential degradation products.

  • Possible Cause 2: Contamination of the HPLC system or sample.

    • Solution: "Ghost peaks" can arise from contaminants in the mobile phase, sample solvent, or from carryover from previous injections.[11][12] Flush the system thoroughly and use high-purity solvents. Inject a blank solvent to check for system contamination.

  • Possible Cause 3: Overlapping peaks.

    • Solution: Due to the complexity of some samples, peaks of different compounds may overlap.[13][14] Adjusting the mobile phase composition, gradient, or using a different column chemistry can improve separation.

Data on Compound Stability

While specific quantitative data for the degradation kinetics of this compound is limited in the public domain, the following table provides an illustrative summary of the expected stability based on the behavior of similar phenolic and cinnamic acid derivatives. Note: This data is for illustrative purposes and should be confirmed experimentally.

ConditionParameterExpected Stability of this compoundReference Compounds' Behavior
pH Acidic (pH 3-5)Generally stableChlorogenic acid is stable at acidic pH.[6][7][9][10]
Neutral (pH 7)Moderate stability, potential for slow oxidationPhenolic compounds can undergo oxidation at neutral pH.
Alkaline (pH > 8)Prone to degradationCaffeic and gallic acids are not stable at high pH.[6][7][9][10] Alkaline hydrolysis of methyl trans-cinnamate can occur.[15]
Temperature 4°C (in solution)Stable for several weeks to monthsHydroxycinnamic acid derivatives show good stability at 4°C.[16]
Room Temp (in solution)Gradual degradation over days to weeksHydroxycinnamic acid derivatives degrade by 20-40% at room temperature over a year.[16]
Elevated Temp (>40°C)Accelerated degradationThermal degradation of phenolic compounds is a known issue.
Light DarkStableStorage in the dark is recommended for phenolic compounds.
Ambient LightSlow degradationLight can induce isomerization and degradation of cinnamic acid derivatives.[16]
UV Light ExposureRapid degradationCinnamic acid and its derivatives are known to undergo photodegradation under UV irradiation.[3][4][17]

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines the steps to assess the antioxidant capacity of this compound.

  • Preparation of Reagents:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol. Store this solution in an amber bottle in the dark.[18][19]

    • Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or another suitable solvent.

    • Standard Solution: Prepare a stock solution of a known antioxidant such as ascorbic acid or Trolox (e.g., 1 mg/mL) in methanol.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and the standard solution in methanol.

    • In a 96-well plate, add 100 µL of each dilution to separate wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of each sample dilution and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.[18][20][21]

    • Measure the absorbance at 517 nm using a microplate reader.[18][19][20]

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Abs_blank - (Abs_sample - Abs_neg_control)) / Abs_blank] * 100 where:

      • Abs_blank is the absorbance of the blank.

      • Abs_sample is the absorbance of the sample with DPPH.

      • Abs_neg_control is the absorbance of the sample without DPPH.

Protocol 2: Cell-Based EGFR Phosphorylation Assay

This protocol describes a method to evaluate the inhibitory effect of this compound on EGFR phosphorylation in a cell-based system.

  • Cell Culture and Seeding:

    • Culture a suitable cell line that overexpresses EGFR (e.g., A431 cells) in the recommended growth medium.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[22][23]

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Starve the cells by replacing the growth medium with serum-free medium for 4-6 hours.

    • Pre-incubate the cells with the different concentrations of the compound for 1-2 hours.[24]

    • Stimulate the cells with an optimal concentration of EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.[25]

  • Cell Lysis and ELISA:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Use a commercial ELISA kit for phosphorylated EGFR (e.g., phospho-EGFR Tyr1173) to quantify the level of EGFR phosphorylation according to the manufacturer's instructions.[22][24]

  • Data Analysis:

    • Normalize the phospho-EGFR signal to the total protein concentration.

    • Plot the percentage of inhibition of EGFR phosphorylation against the concentration of this compound to determine the IC50 value.

Visualizations

degradation_pathway MD This compound Oxidation Oxidation (e.g., air, ROS) MD->Oxidation O2 Hydrolysis Hydrolysis (Alkaline pH) MD->Hydrolysis OH- Photoisomerization Photo-isomerization (UV light) MD->Photoisomerization Degradation Degradation Products (e.g., quinones, carboxylic acid) Oxidation->Degradation Hydrolysis->Degradation Photoisomerization->Degradation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare Stock Solution (DMSO or Ethanol) Aliquots Create Single-Use Aliquots Stock->Aliquots Storage Store at -80°C Aliquots->Storage Dilution Prepare Working Dilutions Storage->Dilution Assay Perform Assay (EGFR inhibition or Antioxidant) Dilution->Assay Incubation Incubate (Protect from Light) Assay->Incubation Measurement Measure Signal Incubation->Measurement Calculation Calculate Results (% Inhibition or IC50) Measurement->Calculation Validation Validate with Controls Calculation->Validation

Caption: General experimental workflow for using this compound.

egfr_pathway EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation MD This compound MD->P_EGFR Inhibition RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

References

"troubleshooting inconsistent results with Methyl 2,5-dihydroxycinnamate"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl 2,5-dihydroxycinnamate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring consistent, reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, an analog of erbstatin, is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase activity.[1] It is widely used in biomedical research to study signaling pathways related to cell proliferation, differentiation, and cancer.[2][3] It also exhibits antioxidant and anti-inflammatory properties.[4]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, the powdered form of this compound should be stored at -20°C for up to three years. Once dissolved in a solvent, the stock solution is best stored at -80°C for up to six months.[1] Storage at -20°C is also possible, but for a shorter duration of about one month.[1] It is crucial to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1]

Q3: How should I prepare a stock solution of this compound?

The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1] To achieve a high concentration, such as 125 mg/mL, warming the solution to 60°C and using sonication may be necessary.[1] It is critical to use newly opened, high-purity DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Lower-than-Expected Biological Activity

You may observe variability in the inhibitory effect of this compound across different experiments or a general decrease in its potency.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Rationale
Compound Degradation Ensure the powdered compound has been stored correctly at -20°C. For stock solutions, verify storage temperature (-80°C is preferred for long-term storage) and the number of freeze-thaw cycles.[1]This compound has limited stability in solution, especially at -20°C. Repeated freeze-thaw cycles can degrade the compound, reducing its effective concentration.
Incomplete Solubilization When preparing your stock solution in DMSO, ensure the compound is fully dissolved. This may require warming to 60°C and sonication.[1] Visually inspect the solution for any precipitate before use.If the compound is not fully dissolved, the actual concentration of the active compound in your experiment will be lower than calculated, leading to reduced activity.
Hygroscopic DMSO Use fresh, high-purity, anhydrous DMSO for preparing stock solutions.[1]DMSO readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of this compound, leading to precipitation and an inaccurate stock concentration.[1]
Assay Interference Include appropriate controls in your assay. Consider performing a counter-screen to rule out non-specific activity or interference with your detection method.Some compounds can interfere with assay readouts through mechanisms unrelated to the target, such as chemical reactivity with assay components or redox activity.[5]

Experimental Workflow for Troubleshooting Activity Issues

cluster_prep Preparation Verification cluster_exp Experimental Validation A Inconsistent Results Observed B Check Compound Storage Conditions (-20°C powder, -80°C stock) A->B C Prepare Fresh Stock Solution B->C D Use Fresh, Anhydrous DMSO C->D E Ensure Complete Solubilization (Warm to 60°C, Sonicate) D->E F Re-run Experiment with Fresh Stock E->F G Results Consistent? F->G H Yes: Problem Solved (Likely degradation/solubility issue) G->H Yes I No: Investigate Assay G->I No J Perform Assay Controls (e.g., vehicle, positive/negative controls) I->J K Consider Counter-Screen for Assay Interference J->K

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Solubility Problems and Precipitate Formation

Users may find it difficult to dissolve this compound or observe precipitation in their stock solutions or experimental media.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Rationale
Incorrect Solvent Use high-purity DMSO for initial stock solutions.[1] For aqueous buffers, ensure the final DMSO concentration is low enough to maintain solubility.While soluble in DMSO and Ethanol, introducing the compound to aqueous media at too high a concentration can cause it to precipitate.[1][6]
Low Quality or Wet Solvent Always use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing your stock solution.[1]The solubility of this compound is highly sensitive to water content in DMSO.[1]
Insufficient Solubilization Technique Gently warm the solution to 60°C and use an ultrasonic bath to aid dissolution.[1]The compound may require energy input to fully dissolve, especially at higher concentrations.
Supersaturation Avoid making stock solutions at concentrations significantly higher than recommended (e.g., >125 mg/mL in DMSO). When diluting into aqueous media, do so gradually and with vortexing.If a solution is supersaturated, the compound can precipitate out over time or upon a change in conditions (e.g., temperature change, dilution).

Solubility and Stock Preparation Data

Solvent Reported Solubility Preparation Notes
DMSO 125 mg/mL (643.73 mM)Requires sonication and warming to 60°C. Use of fresh, anhydrous DMSO is critical.[1]
Ethanol 10 mg/mL (51.5 mM)Sonication is recommended.[6]

Stock Solution Preparation Table (for DMSO)

Desired Concentration Mass (1 mg) Mass (5 mg) Mass (10 mg)
1 mM 5.15 mL25.75 mL51.50 mL
5 mM 1.03 mL5.15 mL10.30 mL
10 mM 0.515 mL2.57 mL5.15 mL
Data derived from supplier information.[1]

Key Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

  • Weigh out 19.42 mg of this compound powder.

  • Add the powder to a sterile microcentrifuge tube.

  • Add 1 mL of fresh, anhydrous DMSO.

  • Vortex the tube briefly.

  • Place the tube in a sonicating water bath and warm to 60°C until the solid is completely dissolved. Visually inspect to ensure no particulates remain.

  • Once cooled to room temperature, create small-volume aliquots (e.g., 10-20 µL) to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term use (up to 6 months).[1]

Signaling Pathway Visualization

As an inhibitor of the Epidermal Growth Factor Receptor (EGFR), this compound blocks a critical signaling pathway involved in cell growth and proliferation.

cluster_membrane Cell Membrane cluster_pathway Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Binds MDHC This compound MDHC->EGFR Inhibits

References

Validation & Comparative

A Comparative Guide to EGFR Inhibition: Methyl 2,5-dihydroxycinnamate versus Erbstatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two noteworthy small molecule inhibitors of the Epidermal Growth Factor Receptor (EGFR): Methyl 2,5-dihydroxycinnamate and its parent compound, Erbstatin. This analysis is based on available experimental data to assist researchers in making informed decisions for their drug discovery and development endeavors.

Executive Summary

Comparative Data

The following table summarizes the available quantitative and qualitative data for this compound and Erbstatin. It is important to note that a direct comparison of IC50 values is challenging due to the lack of studies performing a head-to-head analysis under identical experimental conditions.

FeatureThis compoundErbstatinReference(s)
Target EGFR Tyrosine KinaseEGFR Tyrosine Kinase[1][2]
Description Erbstatin analogNatural product[1][3]
Reported Potency Stable and potent inhibitor of EGFR kinase activity.EGFR kinase inhibitor with antineoplastic effects.[1][2]
In Vitro Stability Reported to be about 4 times more stable than Erbstatin in calf serum.Less stable compared to its methyl ester analog.[4]
IC50 (EGFR Kinase) Data not available in searched literature.Varies depending on the assay conditions.

Signaling Pathway and Mechanism of Action

EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as Epidermal Growth Factor (EGF), dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers.

Both this compound and Erbstatin exert their inhibitory effects by targeting the tyrosine kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound or Erbstatin Inhibitor->P_EGFR Inhibition

Caption: EGFR signaling pathway and the point of inhibition by this compound and Erbstatin.

Experimental Protocols

The following are representative protocols for assessing the EGFR inhibitory activity of compounds like this compound and Erbstatin.

In Vitro EGFR Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay measures the amount of ADP produced during the kinase reaction, which is correlated with kinase activity.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)

  • Test compounds (this compound or Erbstatin) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).

  • Add 2 µL of EGFR enzyme solution to each well.

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Cell-Based EGFR Autophosphorylation Assay

This assay measures the inhibition of EGFR autophosphorylation in a cellular context.

Materials:

  • Human cancer cell line overexpressing EGFR (e.g., A431)

  • Cell culture medium and supplements

  • Test compounds (this compound or Erbstatin)

  • EGF

  • Lysis buffer

  • Primary antibodies (anti-phospho-EGFR and anti-total-EGFR)

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Western blot reagents and equipment or ELISA plates and reagents

Procedure:

  • Seed A431 cells in appropriate culture plates and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the cell lysates.

  • Analyze the levels of phosphorylated EGFR and total EGFR in the lysates using Western blotting or ELISA.

  • Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA) and calculate the inhibition of EGFR phosphorylation at each compound concentration to determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating EGFR inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50_determination_invitro Determine IC50 (Enzyme Inhibition) Kinase_Assay->IC50_determination_invitro Cell_Culture Culture EGFR-expressing Cancer Cells (e.g., A431) Compound_Treatment Treat Cells with Inhibitor Cell_Culture->Compound_Treatment EGF_Stimulation Stimulate with EGF Compound_Treatment->EGF_Stimulation Cell_Lysis Cell Lysis EGF_Stimulation->Cell_Lysis Phospho_Assay Measure p-EGFR Levels (Western Blot / ELISA) Cell_Lysis->Phospho_Assay IC50_determination_cellular Determine IC50 (Cellular Inhibition) Phospho_Assay->IC50_determination_cellular

Caption: A generalized experimental workflow for screening and characterizing EGFR inhibitors.

Conclusion

Both this compound and Erbstatin are valuable tools for researchers studying EGFR signaling. The primary advantage of this compound appears to be its enhanced chemical stability, which could be beneficial for in vitro and potentially in vivo studies requiring prolonged incubations. However, the lack of publicly available, direct comparative data on their inhibitory potency against EGFR necessitates further investigation to definitively conclude which compound is superior in terms of efficacy. Researchers are encouraged to perform their own side-by-side comparisons using standardized assays to determine the most suitable inhibitor for their specific experimental needs.

References

A Comparative Analysis of Methyl 2,5-dihydroxycinnamate and Gefitinib in Lung Cancer Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two epidermal growth factor receptor (EGFR) inhibitors, Methyl 2,5-dihydroxycinnamate and the established therapeutic agent, gefitinib, on lung cancer cells. This comparison is based on available experimental data to objectively evaluate their potential efficacy and mechanisms of action.

Introduction

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, a well-established target in non-small cell lung cancer (NSCLC) therapy.[1][2][3][4] It functions by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting autophosphorylation and subsequent downstream signaling cascades responsible for cell proliferation and survival.[1][2][4] this compound, an analog of erbstatin, is also a potent inhibitor of EGFR kinase activity.[5] This guide aims to juxtapose the known effects of these two compounds on lung cancer cells, providing a framework for further research and development.

Quantitative Comparison of In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and gefitinib on various lung cancer cell lines.

CompoundCell LineEGFR Mutation StatusIC50 ValueCitation
This compound A549Wild-Type4.14 µM[5]
Gefitinib A549Wild-Type>10 µM (in some studies)[2]
H1666Wild-Type2.0 µM[2]
H3255L858R40 nM[2]
H1650Deletion in Exon 1931.0 µM (gefitinib-sensitive)[3]
H1650GRDeletion in Exon 1950.0 µM (gefitinib-resistant)[3]
HCC827Deletion in Exon 1913.06 nM[4]
PC9Deletion in Exon 1977.26 nM[4]

Note: The efficacy of gefitinib is highly dependent on the EGFR mutation status of the lung cancer cells. Cell lines with activating mutations (e.g., H3255, HCC827, PC9) exhibit significantly lower IC50 values, indicating higher sensitivity to the drug.[2][4] The A549 cell line, which has wild-type EGFR, generally shows higher IC50 values for gefitinib.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are detailed protocols for key assays used to evaluate the effects of these compounds on lung cancer cells.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Lung cancer cells (e.g., A549) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of either this compound or gefitinib. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Four hours prior to the end of the incubation period, 10 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS) is added to each well.

  • Formazan Solubilization: After the 4-hour incubation with MTT, the medium is removed, and 150 µl of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then shaken for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Lung cancer cells are seeded in 6-well plates and treated with the desired concentrations of this compound or gefitinib for a specified time.

  • Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol, and the cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample and assess the effect of the compounds on key signaling molecules.

  • Protein Extraction: After treatment with this compound or gefitinib, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, and β-actin as a loading control).

  • Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by EGFR inhibitors and a general experimental workflow for their comparative study.

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras MD Methyl 2,5- dihydroxycinnamate MD->Dimerization Gefitinib Gefitinib Gefitinib->Dimerization Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and points of inhibition.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 Assess Cellular Effects start Select Lung Cancer Cell Lines (e.g., A549) treatment Treat cells with This compound and Gefitinib start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis western Western Blot (Signaling Proteins) treatment->western analysis Data Analysis and Comparison of IC50, Apoptosis Rates, and Protein Expression viability->analysis apoptosis->analysis western->analysis

References

A Comparative Analysis of the Antioxidant Activities of Methyl 2,5-dihydroxycinnamate and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of Methyl 2,5-dihydroxycinnamate and the well-established antioxidant, Ascorbic Acid (Vitamin C). The following sections present a summary of their antioxidant capacities, detailed experimental protocols for common antioxidant assays, and an exploration of their underlying mechanisms of action through signaling pathways.

Quantitative Comparison of Antioxidant Activity

Antioxidant AssayThis compound (IC50/Activity)Ascorbic Acid (Typical IC50/Activity Range)
DPPH Radical Scavenging Data not available in reviewed literature. Generally considered to possess antioxidant properties due to its phenolic structure.2-10 µg/mL
ABTS Radical Scavenging Data not available in reviewed literature.5-15 µg/mL
Ferric Reducing Antioxidant Power (FRAP) Data not available in reviewed literature. Expressed as Ferrous Sulfate or Trolox equivalents.High reducing power, used as a standard.

Note: The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The antioxidant activity of cinnamic acid derivatives is attributed to their phenolic hydroxyl groups that can donate a hydrogen atom to free radicals, thereby neutralizing them.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to evaluate antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Sample Preparation: The test compound (this compound) and the standard (Ascorbic Acid) are prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the sample and standard in a 96-well plate or cuvettes. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution Mixing Mix DPPH with Sample/Standard DPPH_sol->Mixing Sample_prep Sample/Standard Preparation Sample_prep->Mixing Incubation Incubate in Dark Mixing->Incubation Measurement Measure Absorbance (517 nm) Incubation->Measurement Calculation Calculate % Scavenging Measurement->Calculation IC50 Determine IC50 Calculation->IC50

DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compound and standard are prepared in various concentrations.

  • Reaction Mixture: A small volume of the sample or standard is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_rad Generate ABTS•+ ABTS_work Prepare ABTS•+ Working Solution ABTS_rad->ABTS_work Mixing Mix ABTS•+ with Sample/Standard ABTS_work->Mixing Sample_prep Sample/Standard Preparation Sample_prep->Mixing Incubation Incubate Mixing->Incubation Measurement Measure Absorbance (734 nm) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

ABTS Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Sample Preparation: The test compound and a standard (e.g., FeSO₄ or Ascorbic Acid) are prepared in a range of concentrations.

  • Reaction Mixture: The FRAP reagent is mixed with the sample or standard.

  • Incubation: The mixture is incubated at 37°C for a specific duration (e.g., 30 minutes).

  • Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard curve of a known reducing agent.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent Mixing Mix FRAP Reagent with Sample/Standard FRAP_reagent->Mixing Sample_prep Sample/Standard Preparation Sample_prep->Mixing Incubation Incubate at 37°C Mixing->Incubation Measurement Measure Absorbance (593 nm) Incubation->Measurement Calculation Calculate Reducing Power Measurement->Calculation

FRAP Assay Workflow

Signaling Pathways and Mechanisms of Antioxidant Action

This compound

The antioxidant mechanism of this compound, a phenolic compound, primarily involves direct scavenging of free radicals. The hydroxyl groups on the phenyl ring are crucial for this activity. They can donate a hydrogen atom to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage to cellular components like DNA, proteins, and lipids. The resulting phenoxy radical is relatively stable due to resonance delocalization, which makes it less reactive.

MDHC_Antioxidant_Mechanism MDHC This compound (with -OH groups) H_Donation Hydrogen Atom Donation MDHC->H_Donation donates H• FreeRadical Free Radical (e.g., RO•) FreeRadical->H_Donation accepts H• OxidativeDamage Oxidative Damage to Cellular Components FreeRadical->OxidativeDamage StabilizedRadical Stabilized Free Radical (e.g., ROH) H_Donation->StabilizedRadical PhenoxyRadical MDHC Phenoxy Radical (Resonance Stabilized) H_Donation->PhenoxyRadical Prevention Prevention H_Donation->Prevention Prevention->OxidativeDamage prevents

Antioxidant Mechanism of this compound
Ascorbic Acid (Vitamin C)

Ascorbic acid is a potent water-soluble antioxidant that acts through multiple mechanisms. It can directly scavenge a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). It also plays a crucial role in regenerating other antioxidants, such as α-tocopherol (Vitamin E), from their radical forms. Furthermore, ascorbic acid can influence signaling pathways involved in the cellular antioxidant response.

Ascorbic_Acid_Antioxidant_Signaling cluster_regeneration Antioxidant Regeneration AscorbicAcid Ascorbic Acid DirectScavenging Direct Scavenging AscorbicAcid->DirectScavenging Tocopherol Tocopherol (Vitamin E) AscorbicAcid->Tocopherol regenerates ROS_RNS Reactive Oxygen/Nitrogen Species (ROS/RNS) ROS_RNS->DirectScavenging NeutralizedSpecies Neutralized Species DirectScavenging->NeutralizedSpecies DehydroascorbicAcid Dehydroascorbic Acid DirectScavenging->DehydroascorbicAcid TocopherylRadical Tocopheryl Radical (Vitamin E•) TocopherylRadical->Tocopherol

Antioxidant Actions of Ascorbic Acid

Unveiling the Anticancer Potential of Methyl 2,5-dihydroxycinnamate: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel anticancer therapeutics, Methyl 2,5-dihydroxycinnamate, an analog of the natural product erbstatin, has emerged as a compound of interest. This guide provides a comparative analysis of its anticancer effects across various human cancer cell lines, supported by available experimental data. The primary mechanism of action for this compound is the inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase activity, a key player in cell proliferation and survival.[1][2]

Cytotoxicity Profile Across Diverse Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated in several human cancer cell lines, primarily through MTT assays, which measure cell viability. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized below.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma4.14[2]
NCI-H460Large Cell Lung Cancer3.73
NCI-H661Large Cell Lung Cancer4.19
HaCaTKeratinocyte (Non-cancerous)9.69[2]
HeLaCervical CancerData not available

Lower IC50 values indicate higher cytotoxic potency.

The data indicates that this compound exhibits notable cytotoxic activity against lung cancer cell lines. Interestingly, the IC50 value for the non-cancerous HaCaT cell line is higher, suggesting a potential for selective action against cancer cells.[2] While the compound has been tested against the HeLa cell line, specific IC50 values are not publicly available.[2]

Induction of Apoptosis and Cell Cycle Arrest

Preliminary studies suggest that this compound can induce apoptosis (programmed cell death) and cause cell cycle arrest, key mechanisms for its anticancer activity. One report indicated its ability to induce apoptosis in mouse thymocytes and inhibit the G2/M phase of the cell cycle.[3] Another study demonstrated the inhibition of the G2/M transition in human lymphoid cells.[4][5] However, detailed quantitative data, such as the percentage of apoptotic cells or the specific distribution of cells in different phases of the cell cycle following treatment in the aforementioned cancer cell lines, are not yet available in published literature.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with this compound for a designated time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed and then incubated with a solution containing RNase A and propidium iodide.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases is determined based on their fluorescence intensity.

Signaling Pathway and Experimental Workflow

This compound's primary molecular target is the Epidermal Growth Factor Receptor (EGFR). By inhibiting EGFR's kinase activity, the compound disrupts downstream signaling cascades crucial for cancer cell growth and survival, such as the RAS-RAF-MAPK and PI3K-AKT pathways.

EGFR_Signaling_Pathway MDHC This compound EGFR EGFR MDHC->EGFR Inhibits RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits

Figure 1: Simplified EGFR signaling pathway targeted by this compound.

The general workflow for evaluating the anticancer effects of a compound like this compound is depicted below.

Experimental_Workflow start Start: Compound Treatment (this compound) cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) start->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide) start->cell_cycle data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Figure 2: General experimental workflow for anticancer drug validation.

Conclusion and Future Directions

This compound demonstrates promising cytotoxic effects against lung cancer cell lines, with a potential for cancer cell selectivity. Its mechanism of action is linked to the inhibition of the EGFR signaling pathway, leading to apoptosis and cell cycle arrest. However, there is a clear need for further research to quantify its apoptotic and cell cycle effects in a broader range of cancer cell lines, including HeLa. Elucidating the specific downstream effects on the RAS-RAF-MAPK and PI3K-AKT pathways will provide a more comprehensive understanding of its anticancer properties and pave the way for its potential development as a therapeutic agent.

References

A Comparative Analysis of the Serum Stability of Methyl 2,5-dihydroxycinnamate and Erbstatin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the study of tyrosine kinase inhibitors, understanding the stability of these compounds in a biological matrix like serum is paramount for predicting their in vivo efficacy and pharmacokinetic profiles. This guide provides a comparative overview of the serum stability of two such inhibitors: Methyl 2,5-dihydroxycinnamate and its parent compound, Erbstatin. While quantitative head-to-head data is limited in publicly available literature, a qualitative and mechanistic comparison can be drawn from existing studies.

Executive Summary

Quantitative Stability Data

As of the latest literature review, specific quantitative data such as the serum half-life for this compound has not been reported. For Erbstatin, while its inactivation in serum is well-documented, a precise half-life value is also not consistently cited. The primary observation is its rapid inactivation in the presence of iron ions.

CompoundReported Serum StabilityKnown Inactivation Mechanisms
This compound Described as a stable analog of Erbstatin.[1]Not explicitly detailed in literature.
Erbstatin Inactivated by incubation in serum.[2]Chelation with ferric or ferrous ions.[2]

Mechanism of Action and Signaling Pathway

Both this compound and Erbstatin are inhibitors of the Epidermal Growth Factor Receptor (EGFR)-associated tyrosine kinase. By targeting EGFR, these compounds can block downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The inhibition of EGFR autophosphorylation prevents the recruitment of adaptor proteins and the subsequent activation of pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_plc_pathway PLCγ Pathway EGFR EGFR EGFR->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg EGF EGF EGF->EGFR Ligand Binding RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation Inhibitor This compound or Erbstatin Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the point of inhibition by this compound and Erbstatin.

Experimental Protocols

To assess the serum stability of compounds like this compound and Erbstatin, a standardized in vitro experimental protocol is typically employed.

In Vitro Serum Stability Assay

Objective: To determine the rate at which a test compound degrades in serum over time.

Materials:

  • Test compound (this compound or Erbstatin) stock solution (e.g., in DMSO).

  • Pooled human serum (or serum from other species of interest).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Incubator set to 37°C.

  • Analytical instrumentation (e.g., LC-MS/MS for quantification).

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Microcentrifuge tubes or 96-well plates.

Procedure:

  • Preparation: Thaw the pooled serum at room temperature and centrifuge to remove any precipitates. Prepare a working solution of the test compound in an appropriate solvent.

  • Incubation: Pre-warm the serum to 37°C. Spike the test compound into the serum at a final concentration (e.g., 1-10 µM). The final concentration of the organic solvent should be low (typically <1%) to avoid protein precipitation.

  • Time Points: Aliquots of the serum-compound mixture are taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes). The 0-minute time point serves as the initial concentration baseline.

  • Reaction Termination: At each time point, the reaction is stopped by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile). The internal standard in the quenching solution aids in accurate quantification.

  • Sample Processing: The quenched samples are vortexed and then centrifuged at high speed to precipitate proteins.

  • Analysis: The supernatant is collected and analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample. The natural logarithm of the percentage remaining is plotted against time, and the slope of the linear regression line is used to calculate the half-life (t½ = 0.693 / slope).

Serum_Stability_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Thaw_Serum Thaw Pooled Serum Spike_Serum Spike Compound into Pre-warmed Serum (37°C) Thaw_Serum->Spike_Serum Prepare_Compound Prepare Compound Stock Prepare_Compound->Spike_Serum Time_Points Incubate and Aliquot at Time Points (0, 15, 30, 60, 120 min) Spike_Serum->Time_Points Quench Terminate Reaction with Cold Acetonitrile + Internal Standard Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LCMS LC-MS/MS Analysis Collect_Supernatant->LCMS Data_Analysis Calculate % Remaining and Half-life (t½) LCMS->Data_Analysis

References

Lack of Direct Evidence on Synergistic Effects of Methyl 2,5-dihydroxycinnamate with Chemotherapy Drugs Necessitates a Shift in Focus to a Related Compound: Caffeic Acid Phenethyl Ester (CAPE)

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the synergistic effects of Methyl 2,5-dihydroxycinnamate with common chemotherapy agents have revealed a significant gap in the existing scientific literature. Despite extensive searches, no studies providing quantitative data, experimental protocols, or mechanistic insights into the combined efficacy of this specific compound with drugs such as cisplatin, doxorubicin, or paclitaxel could be identified. This compound is primarily characterized as an EGFR kinase inhibitor and an erbstatin analog, with its potential in combination cancer therapy remaining unexplored in published research.

Given the absence of direct evidence for the requested topic, this guide will instead focus on a structurally related and extensively studied natural compound, Caffeic Acid Phenethyl Ester (CAPE). CAPE, a bioactive component of propolis, shares a cinnamic acid backbone with this compound and has a well-documented history of synergistic interactions with various chemotherapy drugs. This comparative guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synergistic potential of CAPE with cisplatin and paclitaxel, supported by experimental data, detailed methodologies, and pathway visualizations. This information may serve as a valuable reference for formulating new hypotheses and designing future studies, potentially including those on this compound.

Comparison of Synergistic Effects of Caffeic Acid Phenethyl Ester (CAPE) with Cisplatin and Paclitaxel

Quantitative Analysis of Synergism

The synergistic or additive effects of CAPE in combination with cisplatin and paclitaxel have been evaluated in various cancer cell lines. The following tables summarize the key quantitative findings from these studies, primarily focusing on the half-maximal inhibitory concentration (IC50) and the Combination Index (CI), where a CI value of less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: Synergistic/Additive Effects of CAPE and Cisplatin on Cancer Cell Viability

Cell LineCancer TypeIC50 (Cisplatin alone)IC50 (CAPE alone)IC50 (Combination)Combination Index (CI)Reference
H1299Non-Small Cell Lung CancerNot specifiedNot specifiedAdditive suppressive effect compared to cisplatin aloneAdditive[1]
A549Non-Small Cell Lung CancerDose-dependent reduction in viabilityDose-dependent reduction in viabilityAdditive suppressive effectAdditive[1]
MDA-MB-468Triple-Negative Breast CancerDose-dependent reduction in viabilityDose-dependent reduction in viabilitySynergistic inhibition of proliferation< 1[2]
4T1Triple-Negative Breast CancerDose-dependent reduction in viabilityDose-dependent reduction in viabilitySynergistic inhibition of proliferation< 1[2]
HeLaCervical CancerDose-dependent reduction in viabilityDose-dependent reduction in viabilitySynergistic growth inhibition< 1[3]
CaSkiCervical CancerDose-dependent reduction in viabilityDose-dependent reduction in viabilitySynergistic growth inhibition< 1[3]

Table 2: Synergistic Effects of CAPE and Paclitaxel on Cancer Cell Viability

Cell LineCancer TypeIC50 (Paclitaxel alone)IC50 (CAPE alone)IC50 (Combination)Combination Index (CI)Reference
PC-3Prostate CancerPotency increased with CAPENot specifiedNot specifiedSynergistic[4]
DU-145Prostate CancerPotency increased with CAPENot specifiedNot specifiedSynergistic[4]
LNCaPProstate CancerPotency increased with CAPENot specifiedNot specifiedSynergistic[4]
OV7Ovarian Cancer10 nM50-100 µMIncreased cytotoxicity with 10 nM PTX + 100 µM CAPESynergistic[5][6]
Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the synergistic effects of CAPE with cisplatin and paclitaxel.

1. Cell Viability and Cytotoxicity Assessment (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., H1299, A549, MDA-MB-468, 4T1, PC-3, OV7) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of CAPE, the chemotherapy drug (cisplatin or paclitaxel), or a combination of both for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) is added to each well, and the plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

2. Apoptosis Analysis (Annexin V/Propidium Iodide Staining and Flow Cytometry)

  • Cell Treatment: Cells are treated with CAPE, the chemotherapy drug, or the combination for a predetermined time.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

3. Combination Index (CI) Calculation

  • The synergistic, additive, or antagonistic effect of the drug combination is quantified by calculating the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. The CI is calculated based on the dose-effect curves of the individual drugs and their combination.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of CAPE with cisplatin and paclitaxel are attributed to its modulation of multiple signaling pathways involved in cell survival, proliferation, and apoptosis.

CAPE and Cisplatin:

In triple-negative breast cancer cells, the combination of CAPE and cisplatin has been shown to synergistically induce apoptosis and increase the generation of reactive oxygen species (ROS)[2]. This enhanced antitumor effect is mediated through the MAPK signaling pathway[2][7]. In non-small cell lung cancer, the combination treatment represses the expression of proteins involved in the PI3K-AKT signaling pathway and cell cycle progression, leading to G2-M phase cell cycle arrest[1][8].

CAPE_Cisplatin_Pathway CAPE CAPE ROS ↑ Reactive Oxygen Species (ROS) CAPE->ROS MAPK MAPK Pathway Modulation CAPE->MAPK PI3K_AKT ↓ PI3K/AKT Signaling CAPE->PI3K_AKT Cell_Cycle ↓ Cell Cycle Progression CAPE->Cell_Cycle Cisplatin Cisplatin Cisplatin->ROS Cisplatin->MAPK Cisplatin->PI3K_AKT Cisplatin->Cell_Cycle Apoptosis ↑ Apoptosis ROS->Apoptosis MAPK->Apoptosis Proliferation ↓ Proliferation G2M_Arrest G2/M Arrest Cell_Cycle->G2M_Arrest G2M_Arrest->Proliferation

Caption: Signaling pathways modulated by the combination of CAPE and Cisplatin.

CAPE and Paclitaxel:

In prostate cancer cells, the synergistic effect of CAPE and paclitaxel is associated with the downregulation of cyclin D1 and c-myc, and an increase in p27kip, leading to cell cycle arrest in the pre-G1 phase[4]. This combination also promotes apoptosis by decreasing the Bcl-2/Bax ratio and increasing caspase-3 activity[4][9]. Furthermore, CAPE modulates estrogen receptor (ER) signaling, which contributes to its chemosensitizing effects[4]. In ovarian cancer, the co-administration of CAPE and paclitaxel enhances apoptosis and inhibits cell migration[5][6][10].

CAPE_Paclitaxel_Pathway CAPE CAPE Cell_Cycle_Reg ↓ Cyclin D1, c-myc ↑ p27kip CAPE->Cell_Cycle_Reg Apoptotic_Proteins ↓ Bcl-2/Bax Ratio ↑ Caspase-3 CAPE->Apoptotic_Proteins ER_Signaling Estrogen Receptor Modulation CAPE->ER_Signaling Paclitaxel Paclitaxel Paclitaxel->Cell_Cycle_Reg Paclitaxel->Apoptotic_Proteins PreG1_Arrest Pre-G1 Arrest Cell_Cycle_Reg->PreG1_Arrest Apoptosis ↑ Apoptosis Apoptotic_Proteins->Apoptosis Proliferation ↓ Proliferation PreG1_Arrest->Proliferation Migration ↓ Migration

Caption: Signaling pathways affected by CAPE and Paclitaxel combination therapy.

Experimental Workflow

The general workflow for assessing the synergistic effects of a natural compound like CAPE with a chemotherapy drug is outlined below.

Experimental_Workflow start Start: Select Cancer Cell Lines and Drugs (CAPE + Chemo) dose_response Determine IC50 values for individual drugs (Dose-Response) start->dose_response combination_studies Perform Combination Studies (e.g., constant ratio, non-constant ratio) dose_response->combination_studies viability_assay Assess Cell Viability (e.g., MTT Assay) combination_studies->viability_assay synergy_analysis Calculate Combination Index (CI) to determine synergy/additivity viability_assay->synergy_analysis mechanistic_studies Mechanistic Studies synergy_analysis->mechanistic_studies apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanistic_studies->apoptosis_assay pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) mechanistic_studies->pathway_analysis end Conclusion on Synergistic Effect and Mechanism apoptosis_assay->end pathway_analysis->end

Caption: General experimental workflow for synergy assessment.

References

"head-to-head comparison of Methyl 2,5-dihydroxycinnamate and other natural antioxidants"

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Methyl 2,5-dihydroxycinnamate and Other Natural Antioxidants

In the ever-evolving landscape of drug development and cellular research, the quest for potent and safe antioxidant compounds is paramount. This guide provides a detailed, data-driven comparison of this compound against three widely recognized natural antioxidants: Quercetin, Ascorbic Acid (Vitamin C), and Tocopherol (Vitamin E). The following sections present quantitative data on their antioxidant capacities, detailed experimental protocols for key assays, and visualizations of the signaling pathways through which these molecules exert their protective effects. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate these compounds for their potential therapeutic and research applications.

Comparative Antioxidant Activity

To provide a clear quantitative comparison, the following table summarizes the antioxidant activities of this compound and the selected natural antioxidants as measured by common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, ORAC (Oxygen Radical Absorbance Capacity), and FRAP (Ferric Reducing Antioxidant Power). The data, presented as IC50 values (the concentration required to scavenge 50% of radicals) or equivalents, are compiled from various scientific studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)ORAC (µmol TE/g)FRAP (µmol Fe²⁺/g)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Quercetin ~2.5 - 10~1.1 - 5HighHigh
Ascorbic Acid (Vitamin C) ~3.5 - 8~3.89HighHigh
α-Tocopherol (Vitamin E) ~10 - 50~5 - 30ModerateModerate

Note: The values presented are approximate ranges compiled from multiple sources and are intended for comparative purposes. "Data Not Available" indicates that specific, directly comparable quantitative data for this compound in these standard antioxidant assays were not found in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to ensure reproducibility and aid in the design of future comparative studies.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compounds (this compound, Quercetin, Ascorbic Acid, Tocopherol) in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution. A series of dilutions are then made from the stock solution.

  • Reaction: Add 100 µL of each sample dilution to a 96-well plate. Then, add 100 µL of the DPPH solution to each well. A blank well should contain only the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent.

  • Reaction: Add 10 µL of the sample to 190 µL of the ABTS•+ working solution in a 96-well plate.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Procedure:

  • Reagent Preparation: Prepare a working solution of the fluorescent probe (e.g., fluorescein) and a free radical initiator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride). A standard antioxidant, typically Trolox (a water-soluble analog of vitamin E), is used to create a standard curve.

  • Sample and Standard Preparation: Prepare dilutions of the test compounds and Trolox in a suitable buffer.

  • Reaction Setup: In a 96-well black microplate, add the fluorescent probe solution to each well, followed by the sample or standard dilutions.

  • Initiation and Measurement: The reaction is initiated by adding the AAPH solution. The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for fluorescein).

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then expressed as Trolox equivalents (TE).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

Procedure:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Sample Preparation: Prepare solutions of the test compounds in a suitable solvent. A standard curve is generated using a known concentration of FeSO₄·7H₂O.

  • Reaction: Add a small volume of the sample or standard to the FRAP reagent and incubate at 37°C.

  • Measurement: The absorbance of the resulting blue-colored complex is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents.

Signaling Pathway Visualizations

The antioxidant effects of these natural compounds are often mediated through their interaction with various cellular signaling pathways. The following diagrams, created using Graphviz, illustrate the known or proposed mechanisms of action.

Methyl_2_5_dihydroxycinnamate_Pathway cluster_stress Oxidative Stress cluster_mdhc This compound cluster_pathway Potential Antioxidant Signaling ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Induces dissociation MDHC This compound MDHC->Keap1 Potential Interaction Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Keap1->Nrf2 Inhibition AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Gene Expression AntioxidantEnzymes->ROS Neutralization

Figure 1: Proposed antioxidant signaling pathway for this compound.

Quercetin_Pathway cluster_stress Oxidative Stress cluster_quercetin Quercetin cluster_pathways Signaling Pathways ROS Reactive Oxygen Species (ROS) NFkB NF-κB ROS->NFkB Activation MAPK MAPK ROS->MAPK Activation Quercetin Quercetin Quercetin->NFkB Inhibition Quercetin->MAPK Modulation Nrf2 Nrf2 Quercetin->Nrf2 Activation Inflammation Inflammation NFkB->Inflammation Promotes CellSurvival Cell Survival & Proliferation MAPK->CellSurvival Regulates AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse Induces Ascorbic_Acid_Pathway cluster_ros Reactive Species cluster_vitc Ascorbic Acid cluster_regeneration Redox Cycling ROS Reactive Oxygen Species AscorbicAcid Ascorbic Acid (Vitamin C) ROS->AscorbicAcid Oxidation AscorbicAcid->ROS Direct Scavenging DehydroascorbicAcid Dehydroascorbic Acid AscorbicAcid->DehydroascorbicAcid Reduction TocopheroxylRadical Tocopheroxyl Radical Tocopherol α-Tocopherol (Vitamin E) AscorbicAcid->Tocopherol Regeneration TocopheroxylRadical->Tocopherol Reduction Tocopherol_Pathway cluster_membrane Cell Membrane cluster_v_e α-Tocopherol cluster_inflammation Inflammatory Signaling LipidPeroxylRadical Lipid Peroxyl Radical (LOO•) LipidHydroperoxide Lipid Hydroperoxide (LOOH) LipidPeroxylRadical->LipidHydroperoxide Chain Propagation Tocopherol α-Tocopherol (TOH) LipidPeroxylRadical->Tocopherol Oxidation Tocopherol->LipidPeroxylRadical Radical Scavenging TocopheroxylRadical Tocopheroxyl Radical (TO•) Tocopherol->TocopheroxylRadical Formation NFkB NF-κB Tocopherol->NFkB Inhibition ProinflammatoryCytokines Pro-inflammatory Cytokines NFkB->ProinflammatoryCytokines Induces Transcription

Safety Operating Guide

Proper Disposal of Methyl 2,5-dihydroxycinnamate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 2,5-dihydroxycinnamate, ensuring compliance with safety protocols and environmental regulations.

This compound is a hazardous chemical requiring careful management. It is known to be toxic if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation[1][2]. Adherence to the following procedures is critical for maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Proper storage of the waste material is equally important to prevent accidental exposure or reaction.

ItemSpecificationSource
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)[3]
Eye Protection Safety glasses with side-shields or goggles[1]
Respiratory Protection NIOSH-approved respirator for dusts[1]
Lab Attire Standard laboratory coat
Waste Storage Tightly sealed, clearly labeled, compatible container[3]
Incompatible Materials Strong oxidizing agents

Step-by-Step Disposal Protocol

The disposal of this compound, as a non-listed but characteristically toxic hazardous waste, must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Step 1: Waste Collection

  • Solid Waste: Collect waste this compound powder and any contaminated materials (e.g., weighing paper, contaminated gloves, or absorbent pads) in a designated, compatible hazardous waste container. The original container, if in good condition, is an excellent choice.

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics: "Toxic" and "Irritant"

    • The accumulation start date (the date the first piece of waste was placed in the container)

    • The name and contact information of the generating laboratory and Principal Investigator.

Step 2: Waste Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the waste container is stored separately from incompatible materials, particularly strong oxidizing agents.

Step 3: Scheduling Waste Pickup

  • Once the waste container is full, or if you are approaching your institution's time limit for satellite accumulation, contact your institution's EHS department to schedule a hazardous waste pickup.

  • Do not attempt to transport the hazardous waste outside of your laboratory.

Step 4: Decontamination of Empty Containers

Properly decontaminating empty containers is a critical step to ensure they do not pose a residual hazard.

  • Triple Rinsing:

    • Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) three times.

    • Collect the rinsate from all three rinses as hazardous waste. This rinsate should be placed in a separate, appropriately labeled hazardous waste container for liquid waste.

    • Under no circumstances should the rinsate be poured down the drain[3].

  • Container Defacing: After triple rinsing, deface or remove the original product label to prevent any confusion.

  • Final Disposal: The triple-rinsed and defaced container can typically be disposed of in the regular laboratory glass or solid waste stream, in accordance with your institution's policies.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal & Decontamination start Start: Identify Waste ppe Don Personal Protective Equipment (PPE) start->ppe collect_solid Collect Solid Waste in Compatible Container ppe->collect_solid label_waste Label Container as Hazardous Waste collect_solid->label_waste decontaminate Triple Rinse Empty Container collect_solid->decontaminate After emptying store_waste Store in Satellite Accumulation Area label_waste->store_waste schedule_pickup Schedule EHS Waste Pickup store_waste->schedule_pickup end End schedule_pickup->end dispose_container Dispose of Decontaminated Container decontaminate->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 2,5-dihydroxycinnamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, application, and disposal of Methyl 2,5-dihydroxycinnamate, a potent EGFR kinase inhibitor.

This document provides crucial safety and logistical information for the laboratory use of this compound (CAS 63177-57-1). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.

Personal Protective Equipment (PPE) and Immediate Safety Measures

This compound is classified as a hazardous substance. Strict adherence to PPE protocols is mandatory to prevent exposure.

Recommended Personal Protective Equipment:

Protection Type Specific Recommendations
Eye/Face Protection Chemical safety goggles or a face shield are required.
Hand Protection Wear chemical-impermeable gloves (e.g., nitrile rubber).
Skin and Body Protection A lab coat, long-sleeved clothing, and closed-toe shoes are mandatory. For larger quantities or risk of splashing, chemical-resistant overalls and boots should be considered.
Respiratory Protection In case of dust or aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

First Aid Measures:

Exposure Route Immediate Action
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental integrity.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • For long-term storage, a temperature of -20°C is recommended for the solid powder to maintain stability.[1]

  • Preparation of Stock Solutions:

    • All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.

    • To prepare a stock solution, dissolve this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol.[1][2] For example, a 10 mg/mL stock solution can be prepared in ethanol with sonication to aid dissolution.[1]

    • Once in solution, it is recommended to aliquot and store at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[2]

  • Use in Experiments:

    • When diluting the stock solution for experiments, use appropriate personal protective equipment.

    • Ensure all work is conducted in a well-ventilated area, preferably a fume hood.

    • Avoid contact with skin and eyes.

  • Spill Management:

    • In case of a spill, evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Dispose of unused this compound and any contaminated materials (e.g., pipette tips, gloves) as hazardous chemical waste.

    • The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected and disposed of as hazardous waste.

    • Once decontaminated, the container can be disposed of according to local regulations.

  • Regulatory Compliance:

    • All disposal activities must be in accordance with federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Quantitative Data Summary

The following table summarizes key quantitative information for this compound.

Property Value Source
Molecular Formula C₁₀H₁₀O₄PubChem
Molecular Weight 194.18 g/mol PubChem
CAS Number 63177-57-1PubChem
Appearance Light brown to brown solidMedChemExpress
Solubility DMSO: 125 mg/mL (643.73 mM); Ethanol: 10 mg/mL (51.5 mM)MedChemExpress, TargetMol
Storage (Solid) -20°C for up to 3 yearsTargetMol, MedChemExpress
Storage (In Solvent) -80°C for up to 6 monthsTargetMol, MedChemExpress

Experimental Protocol: Inhibition of Tyrosine Phosphorylation and Calcium Mobilization in Human Platelets

This compound has been shown to inhibit tyrosine kinase activity, which plays a crucial role in platelet activation. The following is a representative protocol for assessing its inhibitory effects on agonist-induced protein tyrosine phosphorylation and intracellular calcium mobilization in human platelets, based on published research.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Human platelet-rich plasma (PRP)

  • Platelet agonist (e.g., Thrombin, ADP)

  • Fura-2 AM (for calcium measurement)

  • Tyrode's buffer

  • Lysis buffer

  • Anti-phosphotyrosine antibody

  • SDS-PAGE and Western blotting reagents

  • Fluorometer or fluorescence plate reader

Procedure:

  • Preparation of Platelets:

    • Isolate human platelets from whole blood by centrifugation to obtain platelet-rich plasma (PRP).

    • For calcium measurements, incubate the platelets with Fura-2 AM in Tyrode's buffer to load the fluorescent indicator.

  • Inhibitor Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Pre-incubate the platelet suspension with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation:

    • Add a platelet agonist (e.g., thrombin or ADP) to the platelet suspension to induce activation.

  • Measurement of Intracellular Calcium:

    • Immediately after agonist addition, measure the fluorescence of the Fura-2-loaded platelets at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 505 nm.

    • The ratio of fluorescence at 340 nm to 380 nm is proportional to the intracellular calcium concentration.

  • Analysis of Protein Tyrosine Phosphorylation:

    • At desired time points after agonist stimulation, stop the reaction by adding lysis buffer.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated proteins.

    • Use a suitable detection method (e.g., chemiluminescence) to visualize the protein bands.

  • Data Analysis:

    • Compare the levels of intracellular calcium and protein tyrosine phosphorylation in platelets treated with this compound to the vehicle-treated controls.

    • A reduction in the agonist-induced calcium signal and the intensity of phosphorylated protein bands indicates inhibitory activity.

Visual Diagrams

The following diagrams illustrate the safe handling workflow and the inhibitory mechanism of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment Receiving Receiving and Inspection Storage Secure Storage (-20°C) Receiving->Storage Stock_Prep Stock Solution Preparation (in Fume Hood) Storage->Stock_Prep Experiment Experimental Use (with PPE) Stock_Prep->Experiment Waste Waste Collection (Hazardous Waste) Experiment->Waste Spill Spill Management Spill->Waste Disposal Disposal via EHS Waste->Disposal

Caption: Workflow for the safe handling of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR TKD Tyrosine Kinase Domain EGF EGF (Ligand) EGF->EGFR Binds MD This compound MD->TKD Inhibits P_TKD Phosphorylated Tyrosine Kinase Domain TKD->P_TKD Autophosphorylation Downstream Downstream Signaling (e.g., Ca2+ Mobilization, Platelet Activation) P_TKD->Downstream Activates

Caption: Inhibition of EGFR signaling by this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,5-dihydroxycinnamate
Reactant of Route 2
Reactant of Route 2
Methyl 2,5-dihydroxycinnamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.